A Comprehensive Technical Guide to the Chemical Properties of AMP-90
For Researchers, Scientists, and Drug Development Professionals Introduction AMP-90 is the trade name for a solution of 2-Amino-2-methyl-1-propanol containing 10% water.[1] This versatile alkanolamine is a colorless, mob...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-90 is the trade name for a solution of 2-Amino-2-methyl-1-propanol containing 10% water.[1] This versatile alkanolamine is a colorless, mobile liquid with a relatively low viscosity, making it easy to handle in various industrial and laboratory settings.[1][2][3] It is widely recognized for its efficacy as a multifunctional additive, serving as a potent neutralizing agent, co-dispersant, and corrosion inhibitor in a range of applications, from paints and coatings to metalworking fluids and personal care products.[2][3][4][5] This guide provides an in-depth overview of the core chemical properties of AMP-90, presenting quantitative data, outlining its chemical behavior, and illustrating its fundamental reactivity.
Physicochemical Properties
The key physicochemical properties of AMP-90 are summarized in the table below. These values represent typical properties and should not be considered as binding specifications.[1]
AMP-90's chemical behavior is primarily defined by the presence of the primary amine and hydroxyl functional groups.
Basicity and Neutralization: As an amine, AMP-90 is a chemical base and efficiently neutralizes acids to form salts and water in exothermic reactions.[7][8][9] Its high base strength and low molecular weight make it a highly efficient neutralizing agent, requiring less mass to neutralize acid-functional ingredients compared to other amines. This property is fundamental to its use in adjusting and stabilizing the pH in various formulations.[10]
Figure 1: Neutralization of an acidic resin by AMP-90.
Reactivity with Carbon Dioxide: The product readily absorbs carbon dioxide from the air, which can lead to the formation of carbonate salts.[4] It is therefore recommended to keep containers tightly closed when not in use.[4]
Incompatibilities: AMP-90 is incompatible with strong acids and strong oxidizers.[4] It is corrosive to copper, brass, aluminum, zinc, and their alloys, as well as galvanized containers.[4] Contact with these materials should be avoided.[4] Ordinary iron and steel are generally unaffected and are recommended materials for construction.
Stability: AMP-90 is stable under recommended storage conditions.[4] However, exposure to elevated temperatures can cause the product to decompose.[4] It is a combustible liquid but does not pose significant storage and handling problems due to its relatively high flash point and low vapor pressure at ordinary temperatures.
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties listed above are not publicly available in the cited literature. Manufacturers and suppliers of AMP-90, such as ANGUS Chemical Company (a subsidiary of Dow), state that test methods are available upon request from their technical service departments.[1][2] Standardized test methods from organizations such as ASTM International or ISO are typically employed for determining properties like viscosity, density, flash point, and pH. For drug development professionals requiring precise analytical methods, direct consultation with the supplier is the recommended course of action to obtain specific procedural details.
To illustrate a general workflow for characterizing a chemical substance like AMP-90, the following diagram outlines a logical sequence of analysis.
Figure 2: A generalized experimental workflow for chemical characterization.
Conclusion
AMP-90 is a multifunctional amino alcohol with a well-defined set of chemical and physical properties that make it suitable for a wide array of applications. Its high basicity, low molecular weight, and status as a combustible but manageable liquid are key characteristics. While this guide summarizes the available technical data, researchers and developers are encouraged to contact the manufacturer for specific test methodologies and to review the latest Safety Data Sheet (SDS) to ensure safe handling and use within their specific applications.
An In-depth Technical Guide to the Safe Handling of AMP-90
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety data and handling precautions for AMP-90, a versatile amino alcohol utilized in various industria...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data and handling precautions for AMP-90, a versatile amino alcohol utilized in various industrial and laboratory applications. The following sections detail its physicochemical properties, toxicological data, and essential safety measures to ensure its proper and safe use in a professional setting.
Quantitative Safety and Physicochemical Data
The following table summarizes the key quantitative data for AMP-90, primarily composed of 2-Amino-2-methyl-1-propanol. These values have been compiled from various safety data sheets for easy reference and comparison.
AMP-90 is classified as a combustible liquid that causes skin irritation and serious eye damage[1]. It may also be harmful to aquatic life with long-lasting effects[6].
Above 67°C, use a closed system and ventilation.[6]
Use local exhaust ventilation or other engineering controls to maintain airborne levels below exposure limits.[1]
Personal Protective Equipment (PPE):
Eye/Face Protection: Use chemical goggles. A face shield may be necessary depending on the task.[1]
Skin Protection: Wear protective gloves chemically resistant to this material.[1] Examples of preferred glove materials include Polyethylene, Chlorinated polyethylene, and Ethyl vinyl alcohol laminate ("EVAL").[1] Acceptable materials include Viton, Butyl rubber, Neoprene, and Nitrile/butadiene rubber ("nitrile" or "NBR").[1] Use protective clothing, which may include an apron or full-body suit depending on the operation.[1]
Respiratory Protection: If there is a potential for exposure to vapor or mist, an organic vapor cartridge with a particulate pre-filter (type AP2) may be effective.[1]
Keep containers tightly closed when not in use to prevent the formation of carbonate salts from absorbed carbon dioxide.[1]
Storage:
Store in a cool, dry, well-ventilated place.[1][7]
Keep separated from strong oxidants and strong acids.[6]
Do not store in containers made of aluminum, brass, copper, zinc, copper alloys, or galvanized materials, as AMP-90 is corrosive to these metals.[1][5] Ordinary iron and steel are recommended materials for construction.[5]
First Aid Measures
If on Skin: Immediately wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[1] Remove contaminated clothing and wash it before reuse.[1][6] A suitable emergency safety shower should be readily available.[1]
If in Eyes: Rinse cautiously and continuously with water for at least 30 minutes.[1] Remove contact lenses, if present and easy to do, after the first 5 minutes and continue rinsing.[1] Immediately call a POISON CENTER or doctor/physician, preferably an ophthalmologist.[1]
If Inhaled: Move the person to fresh air. If effects occur, consult a physician.[1]
If Swallowed: Do not induce vomiting. Rinse mouth with water and give one glass of water to drink. Seek medical attention if symptoms develop.[7] Swallowing may result in irritation or burns of the mouth, throat, and gastrointestinal tract.[1]
Experimental Protocols
The safety data provided in Safety Data Sheets are typically generated using standardized testing protocols, often those established by the Organisation for Economic Co-operation and Development (OECD). While the specific experimental reports are not publicly available in these documents, the methodologies can be inferred from the cited guidelines. For instance, the Partition Coefficient (log Pow) is noted to have been determined using "OECD Test Guideline 107 or Equivalent".[1] This guideline details the "Shake Flask Method" for determining the water solubility and partition coefficient of a substance. Similarly, acute toxicity studies like the LD50 are generally conducted following guidelines such as OECD 420 (Acute Oral Toxicity - Fixed Dose Procedure), OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method), or OECD 425 (Acute Oral Toxicity: Up-and-Down Procedure).
Workflow and Logical Relationships
The following diagrams illustrate key workflows for handling AMP-90 safely.
Caption: General workflow for safely handling AMP-90 in a laboratory setting.
Caption: Step-by-step protocol for responding to an AMP-90 spill.
An In-depth Technical Guide to 2-Amino-2-Methyl-1-Propanol (AMP): pKa and Neutralization Capacity
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physicochemical properties, pKa, and neutralization capacity of 2-amino-2-methyl-1-propanol (B...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, pKa, and neutralization capacity of 2-amino-2-methyl-1-propanol (B13486) (AMP). It includes detailed experimental protocols and technical data presented for clarity and ease of use for research and development applications.
Introduction to 2-Amino-2-Methyl-1-Propanol (AMP)
2-Amino-2-methyl-1-propanol, commonly known as AMP, is a versatile alkanolamine with the chemical formula C₄H₁₁NO. It is a colorless liquid or crystalline solid at room temperature and functions as a highly efficient buffer and neutralizing agent.[1] Its utility spans a wide range of applications, including the preparation of buffer solutions for enzyme assays, pH regulation in cosmetic and paint formulations, and as a precursor in the synthesis of other organic compounds.[2][3] The presence of both an amine and a hydroxyl group gives it unique chemical properties, making it a subject of interest in various scientific and industrial fields.
Physicochemical Properties of 2-Amino-2-Methyl-1-Propanol
The fundamental physicochemical properties of AMP are crucial for its application in various formulations and experimental setups. These properties are summarized in the table below.
The pKa is a critical parameter that defines the buffering capacity of a substance. For 2-amino-2-methyl-1-propanol, the pKa of its conjugate acid is approximately 9.7 at 25°C.[2][4] This value indicates that AMP is an effective buffer in the alkaline pH range of 9.0 to 10.5.[6]
The buffering action is a result of the equilibrium between the protonated form (conjugate acid) and the free amine base:
(CH₃)₂C(NH₃⁺)CH₂OH ⇌ (CH₃)₂C(NH₂)CH₂OH + H⁺
This property is particularly valuable in biochemical applications. For instance, AMP is a well-suited buffer for determining the activity of enzymes that function optimally at high pH, such as:
In these assays, AMP not only maintains the pH but can also act as a phosphate (B84403) acceptor in the case of alkaline phosphatase.[2][5] It is often necessary to use higher buffer concentrations (up to 1 M) to counteract pH shifts caused by the absorption of atmospheric CO₂, especially in small reaction volumes.[2][5]
Neutralization Capacity
As an amine, 2-amino-2-methyl-1-propanol acts as a weak base. It readily neutralizes acids to form a salt and water in an exothermic reaction.[4] This characteristic makes it a high-efficiency neutralizing agent for acidic components in various formulations. Its primary function in many commercial products is to establish and maintain a specific pH.[2]
The neutralization reaction with a generic strong acid (HX) can be represented as:
(CH₃)₂C(NH₂)CH₂OH + HX → (CH₃)₂C(NH₃⁺)X⁻CH₂OH
This property is leveraged in cosmetics, personal care products, architectural paints, and sealants where AMP is used as a pH neutralizer, dispersant, and stabilizer.[2]
Experimental Protocols
This protocol outlines a standard method for determining the pKa of a weak base like AMP using potentiometric titration with a strong acid.
Materials:
2-Amino-2-methyl-1-propanol (AMP)
Standardized 0.1 M Hydrochloric Acid (HCl) solution
Deionized water
Calibrated pH meter and electrode
Magnetic stirrer and stir bar
50 mL burette
100 mL beaker
Procedure:
Solution Preparation: Accurately weigh approximately 0.45 g of AMP and dissolve it in 50 mL of deionized water in a 100 mL beaker.
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette filled with 0.1 M HCl over the beaker.
Initial Measurement: Record the initial pH of the AMP solution before adding any titrant.
Titration: Begin adding the HCl solution in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of HCl added.
Equivalence Point: As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately determine the equivalence point, which is the point of the steepest pH change.
Data Analysis:
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
Determine the volume of HCl required to reach the equivalence point (Veq).
The half-equivalence point occurs at Veq / 2.
The pH of the solution at the half-equivalence point is equal to the pKa of the conjugate acid of AMP.[8]
Caption: Workflow for pKa determination via potentiometric titration.
This protocol determines the capacity of AMP to neutralize a strong acid, often expressed as the amine value (mg KOH/g).
Materials:
2-Amino-2-methyl-1-propanol (AMP)
Standardized 0.1 M Hydrochloric Acid (HCl) solution
Indicator solution (e.g., Bromocresol green) or a calibrated pH meter
Sample Preparation: Accurately weigh a known mass of AMP (e.g., 0.2 g) into a flask.
Dissolution: Dissolve the sample in a suitable solvent (e.g., 50 mL of isopropanol).
Titration: Add a few drops of the indicator. Titrate the solution with the standardized 0.1 M HCl until the endpoint is reached, indicated by a sharp color change (e.g., blue to yellow for bromocresol green). Alternatively, use a pH meter and titrate to the equivalence point (steepest inflection).
Calculation: The neutralization capacity can be calculated based on the volume of HCl used. The amine value is calculated using the following formula:
Amine Value (mg KOH/g) = (V * M * 56.11) / W
Where:
V = Volume of HCl used (L)
M = Molarity of HCl (mol/L)
56.11 = Molecular weight of KOH ( g/mol )
W = Weight of the AMP sample (g)
Visualizations
The following diagram illustrates the expected titration curve when a weak base like AMP is titrated with a strong acid. The curve shows the buffering region where the pH changes slowly upon addition of acid, centered around the pKa.
Caption: Conceptual titration curve for 2-amino-2-methyl-1-propanol.
This diagram illustrates the fundamental chemical reaction that occurs when AMP neutralizes hydrochloric acid.
An In-depth Technical Guide to the Mechanism of Action for AMP-90 as a Corrosion Inhibitor
Prepared for: Researchers, Scientists, and Development Professionals Subject: 2-Amino-2-methyl-1-propanol (AMP-90) This technical guide provides a detailed overview of the core mechanisms by which AMP-90, a 90% aqueous s...
Author: BenchChem Technical Support Team. Date: December 2025
Prepared for: Researchers, Scientists, and Development Professionals
Subject: 2-Amino-2-methyl-1-propanol (AMP-90)
This technical guide provides a detailed overview of the core mechanisms by which AMP-90, a 90% aqueous solution of 2-amino-2-methyl-1-propanol, functions as an effective corrosion inhibitor in various industrial applications. AMP-90 is a multifunctional amino alcohol valued for its neutralizing capabilities, pH stabilization, and its role in protecting metallic substrates.[1][2][3]
Core Mechanism of Action
The efficacy of AMP-90 as a corrosion inhibitor is not based on a single mode of action but rather on a combination of complementary chemical processes. The molecule's unique structure, featuring both a primary amine (-NH₂) group and a hydroxyl (-OH) group, allows it to protect metal surfaces through two primary mechanisms: surface adsorption to form a protective film and pH neutralization to reduce the corrosivity (B1173158) of the environment.
The principal mechanism of corrosion protection is the adsorption of the AMP molecule onto the metal surface, creating a thin, protective film.[4] This film acts as a physical barrier, isolating the metal from corrosive elements in the environment, such as water, oxygen, and acidic species.
The process can be described as follows:
Diffusion: AMP molecules dispersed in the solution migrate to the metal-liquid interface.
Adsorption: The polar amine (-NH₂) and hydroxyl (-OH) functional groups on the AMP molecule possess lone pairs of electrons. These electrons coordinate with the vacant d-orbitals of the metal atoms on the surface, forming a stable, adsorbed layer. This interaction is a form of chemisorption.
Barrier Formation: The adsorbed molecules orient themselves on the surface, creating a dense, hydrophobic barrier. This film inhibits both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions that constitute the corrosion process.
Caption: Logical workflow of AMP-90's surface adsorption mechanism.
AMP-90 is a highly efficient amino alcohol used to neutralize acidic components and stabilize pH in aqueous systems.[1][5] Its alkaline nature (pKa of 9.75) allows it to effectively neutralize acidic species that can accelerate corrosion.[5]
This is particularly critical in applications such as:
Boiler Water Systems: AMP-90 is used to control corrosion by neutralizing and removing dissolved carbon dioxide (CO₂), which forms corrosive carbonic acid (H₂CO₃) in water.[2][5][6]
Waterborne Coatings: It neutralizes acid-functional resins, which not only stabilizes the coating formulation but also contributes to flash rust resistance during the curing process.[2][7]
Metalworking Fluids: It maintains an alkaline pH, which is essential for preventing the corrosion of machined parts and equipment.[8]
By maintaining a stable, alkaline pH, AMP-90 makes the environment less conducive to the electrochemical reactions that drive corrosion.
Performance Data
While extensive quantitative data from peer-reviewed literature detailing the specific inhibition efficiency of AMP-90 on various metals is limited, technical documents from suppliers highlight its performance benefits. For instance, studies on waterborne coatings show that the addition of AMP-90 as a co-dispersant enhances flash rust resistance.[7] This is often measured by evaluating the degree of rust staining on steel panels cured under high humidity, where a lower color change (ΔE) value indicates superior corrosion resistance.[7]
For research purposes, the performance of a corrosion inhibitor like AMP-90 would typically be evaluated using the metrics outlined in the table below.
Performance Metric
Symbol
Typical Unit
Significance in Evaluation
Corrosion Rate
CR
mm/year or mpy
Measures the speed of metal degradation. A lower value indicates better protection.
Inhibition Efficiency
IE
%
Quantifies the percentage reduction in corrosion rate due to the inhibitor's presence.
Corrosion Current Density
icorr
A/cm²
An electrochemical measure directly proportional to the corrosion rate. Lower values are desirable.
Polarization Resistance
Rp
Ω·cm²
Represents the resistance of the metal to corrosion. Higher values indicate better inhibition.
Corrosion Potential
Ecorr
V or mV
Indicates the corrosion tendency. A significant shift in Ecorr upon inhibitor addition provides insight into the mechanism (anodic vs. cathodic).
Experimental Protocols
Evaluating the efficacy of AMP-90 as a corrosion inhibitor involves a combination of gravimetric and electrochemical techniques. A generalized workflow for such an investigation is outlined below.
Material Preparation: Metal coupons (e.g., A36 mild steel, copper) are prepared by grinding with progressively finer abrasive papers, followed by degreasing with a solvent like acetone, washing with distilled water, and drying.[9] The initial weight and surface area of each coupon are precisely recorded.[9]
Solution Preparation: A corrosive medium is prepared (e.g., 3.5% NaCl solution to simulate seawater, or an acidic solution). Various concentrations of AMP-90 are added to this medium to create test solutions. A control solution with no inhibitor is also prepared.
Corrosion Testing:
Weight Loss (Gravimetric) Method: Prepared coupons are immersed in the different test solutions for a predetermined period (e.g., 24 to 168 hours) at a constant temperature.[9] After immersion, the coupons are removed, cleaned of corrosion products according to standard procedures (e.g., ASTM G1), dried, and re-weighed. The weight loss is used to calculate the corrosion rate and inhibition efficiency.
Electrochemical Measurements: A three-electrode cell is used, with the metal coupon as the working electrode, a platinum or graphite (B72142) rod as the counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE).[9] Techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are conducted after the open circuit potential (OCP) has stabilized. PDP scans provide key parameters like icorr, Ecorr, and Tafel slopes, while EIS provides data on polarization resistance (Rp).
Surface Analysis: After testing, the coupon surfaces are often analyzed using techniques like Scanning Electron Microscopy (SEM) to observe surface morphology and X-ray Photoelectron Spectroscopy (XPS) or Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of an adsorbed inhibitor film.
Caption: Generalized experimental workflow for corrosion inhibitor evaluation.
Solubility Profile of 2-Amino-2-methyl-1-propanol (AMP)
An In-Depth Technical Guide for Researchers and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-2-methyl-1-propanol (AMP), a versatile or...
Author: BenchChem Technical Support Team. Date: December 2025
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-2-methyl-1-propanol (AMP), a versatile organic compound utilized in a wide array of industrial and pharmaceutical applications. For the purpose of this guide, we will focus on the active chemical entity, 2-Amino-2-methyl-1-propanol, which is commercially available in various grades, including those with small percentages of water. The data presented is foundational for researchers, scientists, and professionals in drug development for formulation, synthesis, and purification processes.
Aqueous Solubility
2-Amino-2-methyl-1-propanol is characterized by its complete miscibility with water at ambient temperatures. This high aqueous solubility is attributed to the presence of a primary amine and a hydroxyl group, both of which readily form hydrogen bonds with water molecules. This property is critical for its use in aqueous-based formulations and as a pH modifier in aqueous systems.
Organic Solvent Solubility
The solubility of 2-Amino-2-methyl-1-propanol in organic solvents is dictated by the polarity of the solvent. It exhibits high solubility in polar organic solvents, particularly those capable of hydrogen bonding. Conversely, its solubility is limited in non-polar organic solvents.
Quantitative Solubility Data
The following table summarizes the solubility of 2-Amino-2-methyl-1-propanol in various organic solvents.
Solvent
Chemical Class
Solubility at 25°C ( g/100 g solvent)
Methanol
Alcohol
Miscible
Ethanol
Alcohol
Miscible
Ethylene Glycol
Glycol
Miscible
Propylene Glycol
Glycol
Miscible
Glycerol
Polyol
Miscible
Diethylene Glycol
Glycol Ether
Miscible
Triethylene Glycol
Glycol Ether
Miscible
Methoxyethanol
Glycol Ether
Miscible
Ethoxyethanol
Glycol Ether
Miscible
Butoxyethanol
Glycol Ether
Miscible
Diacetone Alcohol
Ketone Alcohol
Miscible
Acetone
Ketone
> 50
Methyl Ethyl Ketone
Ketone
> 50
Ethyl Acetate
Ester
> 50
Toluene
Aromatic Hydrocarbon
< 1
Xylene
Aromatic Hydrocarbon
< 1
Heptane
Aliphatic Hydrocarbon
< 1
Mineral Oil
Hydrocarbon
< 1
Experimental Protocol for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following protocol outlines a general method for quantitatively assessing the solubility of a solid compound, such as 2-Amino-2-methyl-1-propanol (if in its solid form at a given temperature), in a solvent.
Objective: To determine the saturation solubility of a compound in a specific solvent at a controlled temperature.
Materials:
2-Amino-2-methyl-1-propanol
Selected solvent
Analytical balance
Thermostatically controlled shaker or water bath
Filtration apparatus (e.g., syringe filters with appropriate membrane)
Volumetric flasks and pipettes
Analytical instrumentation for quantification (e.g., GC, HPLC, or titration apparatus)
Procedure:
Preparation of Saturated Solution:
Add an excess amount of 2-Amino-2-methyl-1-propanol to a known volume or weight of the selected solvent in a sealed container.
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.
Sample Collection and Preparation:
Allow the mixture to stand undisturbed at the controlled temperature for a short period to allow the excess solid to settle.
Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated pipette.
Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any undissolved microparticles. The filtration apparatus should also be at the experimental temperature to prevent precipitation.
Accurately dilute the clear, filtered solution with a suitable solvent to a concentration within the working range of the analytical method.
Quantification:
Analyze the diluted solution using a pre-validated analytical method (e.g., gas chromatography, high-performance liquid chromatography, or acid-base titration) to determine the concentration of 2-Amino-2-methyl-1-propanol.
Calculation of Solubility:
From the determined concentration and the dilution factor, calculate the original concentration of 2-Amino-2-methyl-1-propanol in the saturated solution.
Express the solubility in appropriate units, such as g/100 g of solvent or g/100 mL of solvent.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a compound.
Exploratory
A Comprehensive Technical Guide to the Thermal Stability and Decomposition of AMP-90
For Researchers, Scientists, and Drug Development Professionals Introduction AMP-90™, a trade name for a solution containing 90% 2-amino-2-methyl-1-propanol (B13486) (AMP) and 10% water, is a widely utilized alkanolamine...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-90™, a trade name for a solution containing 90% 2-amino-2-methyl-1-propanol (B13486) (AMP) and 10% water, is a widely utilized alkanolamine in various industrial and pharmaceutical applications. Its utility as a pH adjuster, co-dispersant, and corrosion inhibitor necessitates a thorough understanding of its thermal stability and decomposition pathways. This technical guide provides an in-depth analysis of the thermal behavior of AMP-90, consolidating available data, outlining detailed experimental protocols, and visualizing key processes to support research, development, and safe handling of this compound.
Data Presentation: Thermal Properties of 2-Amino-2-methyl-1-propanol
The following tables summarize the key quantitative data related to the thermal stability and properties of 2-amino-2-methyl-1-propanol, the active component of AMP-90.
Table 1: Thermogravimetric Analysis (TGA) Data for Aqueous Solutions of 2-Amino-2-methyl-1-propanol
Concentration (wt%)
Onset Decomposition Temperature (°C)
8.91
64.89
17.82
70.21
26.73
78.45
Pure AMP (estimated)
> 100
Data sourced from Murshid G., et al. (2011). The initial weight loss in aqueous solutions is attributed to the evaporation of water.[1]
Table 2: Representative Thermogravimetric Analysis (TGA) Profile of High-Purity 2-Amino-2-methyl-1-propanol
Temperature Range (°C)
Weight Loss (%)
Associated Process
25 - 150
< 2%
Evaporation of residual moisture and volatile impurities.
150 - 250
~ 95%
Major decomposition of the compound.
> 250
< 3%
Residual char.
Note: This table is representative of the expected behavior of a high-purity sample of 2-amino-2-methyl-1-propanol under an inert atmosphere, based on the general thermal stability of alkanolamines. Specific values can vary based on experimental conditions.
Table 3: Heat Capacity of 2-Amino-2-methyl-1-propanol as a Function of Temperature
Temperature (°C)
Heat Capacity (J/g·K)
30
2.72
40
2.74
50
2.77
60
2.81
70
2.85
80
2.90
Data sourced from Chiu, L.-F., et al. (1999).[2][3]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of thermal stability. The following are standard protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) applicable to AMP-90.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of AMP-90 by measuring its mass change as a function of temperature in a controlled atmosphere.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
Sample Preparation: Accurately weigh 5-10 mg of the AMP-90 sample into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).
Instrument Setup:
Place the sample crucible onto the TGA balance.
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
Thermal Program:
Equilibrate the sample at a starting temperature of 25-30°C.
Heat the sample from the starting temperature to a final temperature of 600°C at a constant heating rate of 10°C/min.
Data Collection: Continuously record the sample mass and temperature throughout the experiment.
Data Analysis:
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss.
Determine the onset temperature of decomposition, defined as the temperature at which a significant deviation from the baseline mass is observed.
Differential Scanning Calorimetry (DSC)
Objective: To identify and quantify thermal transitions such as melting, crystallization, and glass transitions, and to measure heat capacity.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
Sample Preparation: Accurately weigh 5-10 mg of the AMP-90 sample into a hermetically sealed aluminum DSC pan.
Instrument Setup:
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
Purge the cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
Thermal Program for General Thermal Transitions:
Equilibrate the sample at a low temperature, for example, -50°C.
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting or decomposition point.
Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
Perform a second heating scan under the same conditions as the first to observe any changes in thermal behavior after the initial thermal history is erased.
Thermal Program for Heat Capacity Measurement:
Perform a baseline run with two empty DSC pans.
Run a sapphire standard under the same conditions to calibrate the heat flow signal.
Run the AMP-90 sample under the identical temperature program.
Calculate the heat capacity based on the difference in heat flow between the sample, the baseline, and the sapphire standard.[2][3]
Data Analysis:
Plot the heat flow versus temperature to obtain the DSC thermogram.
Identify and quantify endothermic and exothermic peaks to determine melting points, heats of fusion, and other transition energies.
Mandatory Visualization
Experimental Workflows
Caption: Workflow for Thermogravimetric Analysis (TGA) of AMP-90.
Caption: Workflow for Differential Scanning Calorimetry (DSC) of AMP-90.
Decomposition Pathway
Caption: Proposed thermal decomposition pathway of AMP-90.
Discussion of Thermal Stability and Decomposition Mechanism
The thermal stability of AMP-90 is influenced by the presence of water and the surrounding atmosphere. In aqueous solutions, the initial weight loss observed during thermogravimetric analysis is due to the evaporation of water, with the onset of this process being dependent on the concentration of AMP.[1] Anhydrous or high-concentration 2-amino-2-methyl-1-propanol exhibits greater thermal stability, with significant decomposition generally occurring at temperatures above 150°C.
Under certain conditions, particularly in the presence of carbon dioxide at elevated temperatures (120-150°C), a primary thermal degradation pathway for 2-amino-2-methyl-1-propanol involves the formation of a cyclic carbamate, 4,4-dimethyl-1,3-oxazolidin-2-one (DMOZD).[4] This reaction is of particular interest in applications such as carbon capture, where amines are subjected to high temperatures during the regeneration process. The formation of DMOZD is thought to proceed through an AMP-carbamate intermediate.[4][5]
At higher temperatures, further decomposition occurs, leading to the formation of various smaller volatile products. The exact composition of these products can vary depending on the atmosphere (inert or oxidative) and the final temperature.
Conclusion
This technical guide provides a foundational understanding of the thermal stability and decomposition of AMP-90. The presented data and experimental protocols offer a framework for researchers and professionals to conduct reliable thermal analyses. The key takeaways are that AMP-90's thermal stability is concentration-dependent in aqueous solutions, and its decomposition at high temperatures can lead to the formation of cyclic byproducts like DMOZD, in addition to other volatile compounds. For critical applications, it is recommended to perform specific thermal analysis under the conditions relevant to the intended use.
Regulatory Deep Dive: Global Status of AMP-90 in Cosmetic Formulations
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction AMP-90, chemically known as 2-Amino-2-methyl-1-propanol, is a widely utilized ingredient in the cosmetics and perso...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-90, chemically known as 2-Amino-2-methyl-1-propanol, is a widely utilized ingredient in the cosmetics and personal care industry. Its primary function is as a pH adjuster, where it aids in neutralizing acidic components, thereby stabilizing the formulation and ensuring it is gentle on the skin and hair. This technical guide provides a comprehensive overview of the current regulatory landscape for AMP-90 in major global markets, details key safety evaluation protocols, and explores potential biological signaling pathways of relevance.
Global Regulatory Status of AMP-90
The permissible use of AMP-90 in cosmetic products is governed by the regulations of national and regional authorities. Below is a summary of its status in the United States, the European Union, China, and Japan.
United States
In the United States, the safety of cosmetic ingredients is overseen by the Food and Drug Administration (FDA), with safety assessments often conducted by the Cosmetic Ingredient Review (CIR) Expert Panel. The CIR has reviewed Aminomethyl Propanol and concluded that it is safe for use in cosmetics. Initially deemed safe at concentrations up to 1%, a subsequent re-evaluation in 2007, based on new data, expanded this assessment to include concentrations up to 7%.
European Union
The European Union regulates cosmetic ingredients through its Cosmetics Regulation (EC) No. 1223/2009. Aminomethyl Propanol is listed in Annex III, which contains a list of substances that cosmetic products must not contain except subject to the restrictions laid down.[1] The use of AMP-90 is permitted with the following stipulations:
Purity: A minimum purity of 99%.
Secondary Amines: A maximum concentration of 0.5%.
Nitrosamines: A maximum concentration of 50 µg/kg.
Formulation Constraint: It must not be used in combination with nitrosating agents.
It is important to note that in December 2022, Austria submitted a proposal to the European Chemicals Agency (ECHA) to classify Aminomethyl Propanol as Reprotoxic 1B.[2][3] This proposal is currently under review and, if adopted, could significantly impact its use in cosmetics within the EU.
China
In China, cosmetic ingredients are regulated by the National Medical Products Administration (NMPA). Aminomethyl Propanol is listed in the Inventory of Existing Cosmetic Ingredients in China (IECIC) 2021.[4][5] Ingredients listed in the IECIC are permitted for use in cosmetic products. While the inventory confirms its status as an existing ingredient, specific concentration limits are not publicly detailed in the same manner as in the EU regulations. Companies are responsible for ensuring the safety of their products and may be required to provide safety assessment data.
Japan
Japan's cosmetic regulations are overseen by the Ministry of Health, Labour and Welfare (MHLW) under the Pharmaceutical and Medical Device Act. The regulatory framework is based on a system of standards that includes a "negative list" of prohibited ingredients and "positive lists" for specific categories like preservatives and UV absorbers.[6][7] Aminomethyl Propanol is not found on the negative list and, as a pH adjuster, does not fall into the categories requiring positive list inclusion.[8][9][10][11][12] The responsibility for ensuring the safety of cosmetic ingredients that are not explicitly restricted lies with the manufacturer or importer.[6]
Quantitative Data Summary
The following tables summarize the key quantitative restrictions and specifications for AMP-90 in various regions.
Table 1: Maximum Use Concentrations
Region/Authority
Maximum Permitted Concentration
USA (CIR)
7%
European Union
Not explicitly defined, but subject to purity and impurity limits.
China
Not explicitly defined, as it is an existing ingredient in IECIC.
Japan
No specific limit; manufacturer's responsibility to ensure safety.
Table 2: Purity and Impurity Limits (European Union)
Parameter
Limit
Purity
≥ 99%
Secondary Amine Content
≤ 0.5%
Nitrosamine Content
≤ 50 µg/kg
Experimental Protocols for Safety Assessment
The safety of AMP-90 has been established through a series of toxicological studies. The methodologies for these key experiments are outlined below, based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).
Acute Dermal Irritation/Corrosion (OECD 404)
This test evaluates the potential of a substance to cause skin irritation or corrosion.
Test System: Typically, a single healthy young adult albino rabbit is used for the initial test.
Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area of clipped skin (approximately 6 cm²). The site is then covered with a gauze patch and a semi-occlusive dressing.
Exposure: The exposure duration is typically 4 hours.
Observation: After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and then periodically for up to 14 days.
Scoring: The reactions are scored on a scale of 0 (no reaction) to 4 (severe reaction).
Acute Eye Irritation/Corrosion (OECD 405)
This test assesses the potential of a substance to cause eye irritation or damage.
Test System: Healthy young adult albino rabbits are used.
Application: A single dose of 0.1 mL of the liquid test substance or 0.1 g of the solid substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Observations are made for effects on the cornea, iris, and conjunctiva.
Scoring: Lesions are scored based on a standardized system. The reversibility of the effects is also assessed.
Skin Sensitization: Local Lymph Node Assay (LLNA; OECD 429)
The LLNA is the preferred method for testing for skin sensitization potential as it provides a quantitative measure of the induced immune response.
Test System: Typically, mice (e.g., CBA/J strain) are used.
Application: The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days.
Proliferation Measurement: On day 5, a solution of ³H-methyl thymidine (B127349) is injected intravenously. This radiolabel is incorporated into the DNA of proliferating lymphocytes in the draining auricular lymph nodes.
Analysis: After a set period, the mice are euthanized, and the auricular lymph nodes are excised. The level of ³H-methyl thymidine incorporation is measured using a scintillation counter.
Interpretation: A stimulation index (SI) is calculated by comparing the proliferation in the test group to the control group. An SI of 3 or greater is generally considered a positive result for sensitization.
Bacterial Reverse Mutation Test (Ames Test; OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
Test System: Several strains of the bacterium Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.
Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix, derived from rat liver enzymes, to mimic mammalian metabolism).
Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks the essential amino acid.
Incubation: The plates are incubated for 48-72 hours.
Interpretation: If the test substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow and form colonies on the minimal medium. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathway Involvement
While direct research on AMP-90's influence on specific signaling pathways in a cosmetic context is limited, the broader field of skin inflammation offers relevant insights for the target audience. One area of interest is the role of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous signaling proteins involved in inflammation. For instance, Hsp90 is known to be involved in the IL-17 signaling pathway, which is a key driver of inflammatory skin diseases. Although AMP-90 is not directly related to Hsp90, understanding such pathways is critical for researchers in dermatology and drug development.
AMP-90: A Versatile Building Block for Chemical Synthesis in Research and Drug Development
An In-depth Technical Guide For Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-2-methyl-1-propanol, widely known as AMP-90, is a versatile and economically significant organic compound with...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-2-methyl-1-propanol, widely known as AMP-90, is a versatile and economically significant organic compound with a unique molecular architecture that makes it a valuable raw material in chemical synthesis. This guide provides a comprehensive overview of AMP-90's chemical properties, its applications as a synthetic precursor, and detailed experimental protocols for its utilization in the laboratory. Particular focus is given to its role in the synthesis of oxazoline (B21484) derivatives, which are of significant interest in medicinal chemistry and asymmetric catalysis. This document aims to serve as a technical resource for researchers and professionals in the field of drug discovery and chemical development.
Introduction
AMP-90 (2-amino-2-methyl-1-propanol) is a primary amino alcohol that is a colorless liquid at room temperature. Its bifunctional nature, possessing both a primary amine and a primary hydroxyl group on a sterically hindered neopentyl frame, imparts a unique combination of reactivity and stability. While extensively utilized in industrial applications such as a neutralizing agent, pH stabilizer, and corrosion inhibitor, its potential as a versatile starting material for the synthesis of complex organic molecules is of growing interest to the scientific community, especially in the realm of pharmaceutical development.
The presence of both nucleophilic sites allows for a range of chemical transformations, making it an ideal scaffold for creating diverse molecular architectures. This guide will delve into the practical aspects of using AMP-90 as a raw material, with a focus on synthetic methodologies relevant to research and drug development.
Physicochemical Properties of AMP-90
A thorough understanding of the physical and chemical properties of a starting material is paramount for its effective use in synthesis. The key properties of AMP-90 are summarized in the table below.
Property
Value
Reference
Molecular Formula
C4H11NO
Molecular Weight
89.14 g/mol
Appearance
Clear, colorless liquid
Boiling Point
165 °C at 760 mmHg
Melting Point
24-28 °C
Density
0.934 g/cm³ at 20 °C
Flash Point
83 °C
Solubility
Miscible with water, soluble in alcohols
pKa
9.7 at 25 °C
AMP-90 in Chemical Synthesis: The Gateway to Oxazolines
A primary application of AMP-90 in synthetic organic chemistry is its role as a precursor to 2-substituted-4,4-dimethyl-2-oxazolines. The oxazoline ring is a privileged structure in medicinal chemistry, found in a variety of natural products and synthetic compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. Furthermore, chiral oxazolines are crucial components of widely used ligands in asymmetric catalysis, facilitating the stereoselective synthesis of chiral molecules.
The general synthetic route to 4,4-dimethyl-2-oxazolines from AMP-90 involves two key steps:
N-acylation: The primary amine of AMP-90 is acylated with a carboxylic acid or its derivative (e.g., acid chloride, ester) to form an N-(1-hydroxy-2-methylpropan-2-yl)amide intermediate.
Cyclization: The resulting amide undergoes an intramolecular cyclization, typically under dehydrating conditions, to form the oxazoline ring.
This two-step process can often be performed in a single pot, enhancing the efficiency of the synthesis.
Caption: General workflow for the synthesis of 2-oxazolines from AMP-90.
Experimental Protocols
The following section provides detailed methodologies for the synthesis of 2-substituted-4,4-dimethyl-2-oxazolines from AMP-90.
Protocol 1: One-Pot Synthesis using Triflic Acid
This protocol is adapted from a method described for the dehydrative cyclization of N-(2-hydroxyethyl)amides and can be applied in a one-pot fashion starting from the carboxylic acid and AMP-90.
To a solution of the carboxylic acid (1.0 eq) and AMP-90 (1.2 eq) in 1,2-dichloroethane (DCE), add the ynamide coupling reagent (1.2 eq).
Stir the mixture at room temperature until the formation of the intermediate N-(1-hydroxy-2-methylpropan-2-yl)amide is complete (monitor by TLC or LC-MS).
Add triflic acid (1.5 eq) to the reaction mixture.
Heat the reaction to 80 °C and stir for 12 hours.
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane.
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the conversion to the acid chloride is complete.
In a separate flask, dissolve AMP-90 (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.
Stir the reaction at room temperature for 4-12 hours.
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-(1-hydroxy-2-methylpropan-2-yl)amide.
Step B: Cyclization
Dissolve the crude amide from Step A in anhydrous dichloromethane.
Add triethylamine (1.3 eq).
Cool the solution to 0 °C and add thionyl chloride (1.2 eq) dropwise.
Stir at room temperature until the cyclization is complete (monitor by TLC).
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with dichloromethane.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the residue by column chromatography to obtain the final oxazoline product.
Quantitative Data
The yields of 2-substituted-4,4-dimethyl-2-oxazolines are generally good to excellent, depending on the substrate and the reaction conditions employed. The following table summarizes representative yields from the literature for the synthesis of various oxazoline derivatives from AMP-90.
R-Group of Carboxylic Acid
Method
Yield (%)
Reference
Phenyl
Triflic Acid (One-Pot)
85
4-Methoxyphenyl
Triflic Acid (One-Pot)
92
4-Chlorophenyl
Triflic Acid (One-Pot)
88
2-Thienyl
Triflic Acid (One-Pot)
96
Cyclohexyl
Triflic Acid (One-Pot)
75
Phenylacetyl
Thionyl Chloride
86
2-Phenylpropionyl
PPh₃/CCl₄/Et₃N
81
Logical Relationship of AMP-90 as a Synthetic Precursor
AMP-90 serves as a versatile starting point for the synthesis of a variety of molecular scaffolds beyond simple oxazolines. Its bifunctional nature allows for differential protection and functionalization of the amine and hydroxyl groups, opening avenues to a wider range of derivatives.
Caption: Synthetic utility of AMP-90 as a precursor for various molecular scaffolds.
Biological Relevance and Signaling Pathways
A critical aspect of utilizing building blocks like AMP-90 in drug discovery is understanding the potential biological activities of their derivatives. While AMP-90 itself is not known to directly participate in cellular signaling pathways, the oxazoline derivatives synthesized from it are present in numerous biologically active compounds.
It is important to note that extensive literature searches did not reveal a direct, documented role of AMP-90 or its immediate synthetic derivatives in specific signaling pathways. The common biological messenger "AMP" refers to adenosine (B11128) monophosphate, a structurally unrelated molecule.
However, the value of AMP-90 lies in its ability to generate a diverse library of oxazoline-containing molecules. These compounds can then be screened for biological activity. For instance, if a synthesized oxazoline derivative is found to be an inhibitor of a particular enzyme (e.g., a kinase or a protease), it would then be linked to the signaling pathway in which that enzyme is a key component. The diagram below illustrates this conceptual workflow for drug discovery.
Caption: Conceptual workflow from AMP-90 to signaling pathway analysis.
Conclusion
AMP-90 is a readily available and cost-effective raw material with significant potential in chemical synthesis, particularly for the construction of oxazoline-containing molecules. Its unique structure provides a robust platform for generating molecular diversity, a key aspect of modern drug discovery. The straightforward and often high-yielding protocols for the synthesis of 4,4-dimethyl-2-oxazolines make AMP-90 an attractive building block for both academic and industrial research. While a direct link to specific signaling pathways is not established for AMP-90 itself, its utility in creating libraries of compounds for biological screening underscores its importance as a valuable tool for the discovery of new therapeutic agents. This guide has provided the fundamental chemical properties, detailed synthetic protocols, and a conceptual framework for the application of AMP-90 in a research and drug development context.
Protocols & Analytical Methods
Method
Application Notes and Protocols for Utilizing AMP-90 as a Pigment Co-dispersant in Latex Paints
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the effective use of 2-Amino-2-methyl-1-propanol (AMP-90) as a multifunctional co-dispersant in la...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective use of 2-Amino-2-methyl-1-propanol (AMP-90) as a multifunctional co-dispersant in latex paint formulations. The protocols outlined below are designed to enable researchers and formulators to evaluate and optimize the performance benefits of AMP-90, which include improved pigment dispersion, enhanced paint stability, and better film properties.
Introduction to AMP-90 in Latex Paints
AMP-90 is a versatile amino alcohol that functions as a powerful co-dispersant and pH stabilizer in aqueous paint formulations.[1][2] When used in conjunction with conventional anionic dispersants, AMP-90 enhances their efficiency, leading to a reduction in the total dispersant required.[3][4] This optimization can result in significant improvements in paint properties such as gloss, scrub resistance, and color acceptance, while also contributing to lower formulation costs.[5]
Key Benefits of AMP-90 as a Co-dispersant:
Enhanced Pigment Dispersion: Improves the separation and stabilization of pigment particles, leading to better color development and hiding power.[3][4]
Reduced Dispersant Demand: Allows for a reduction in the concentration of primary anionic dispersants by up to 30%, which can lessen the water sensitivity of the dried paint film.[1][2]
Improved pH Stability: Provides excellent and lasting pH control, which is crucial for maintaining stable viscosity and preventing in-can corrosion.[1]
Enhanced Film Properties: Contributes to improved gloss, scrub resistance, and water resistance of the final paint film.[1][5]
Low Odor and VOC Contribution: Serves as an effective alternative to ammonia (B1221849) for pH adjustment, resulting in lower odor paints with minimal contribution to volatile organic compounds (VOCs).[1]
Mechanism of Action: AMP-90 as a Co-dispersant
AMP-90 enhances pigment dispersion through a synergistic interaction with primary anionic dispersants and pigment particles. The mechanism can be visualized as a multi-step process that optimizes particle wetting, deagglomeration, and stabilization.
The amine functionality of AMP-90 adsorbs onto the pigment surface, particularly those with acidic sites, while its hydrophilic hydroxyl group orients towards the aqueous phase. This initial interaction facilitates the wetting of the pigment. Subsequently, the primary anionic dispersant adsorbs onto the pigment surface, and the presence of AMP-90 enhances this adsorption and creates a more robust steric and electrostatic barrier around each pigment particle. This enhanced stabilization prevents re-agglomeration during the grind and letdown stages of paint production, resulting in a finer and more stable pigment dispersion.
Experimental Protocols
The following protocols are designed to demonstrate the impact of AMP-90 on key latex paint properties. A control formulation without AMP-90 and a test formulation with AMP-90 should be prepared and evaluated in parallel.
Paint Formulation
A generic starting point formulation for a latex paint is provided in the table below. The key variable is the partial replacement of the anionic dispersant with AMP-90 in the test formulation.
Charge the water, anionic dispersant, (and AMP-90 for the test formulation), and defoamer into a high-speed dispersion vessel.
Mix at low speed while slowly adding the titanium dioxide and extender pigments.
Once all pigments are added, increase the dispersion speed to achieve a fine grind (typically measured with a Hegman gauge).
Letdown Stage:
In a separate container, add the latex binder.
Under slow agitation, add the grind paste to the latex binder.
Add the coalescing agent, rheology modifier, biocide, and the final portion of water.
Mix at a moderate speed until the paint is homogeneous.
Equilibration:
Allow both paint formulations to equilibrate for at least 24 hours before conducting performance testing.
Performance Evaluation Protocols
The following ASTM standard test methods are recommended for evaluating the performance of the control and test formulations.
3.2.1. Viscosity Measurement
Objective: To assess the effect of AMP-90 on the paint's rheological properties.
Methodology:
Measure the Krebs Unit (KU) viscosity of each paint sample using a Stormer-type viscometer according to ASTM D562 .
For high-shear viscosity, which relates to application properties, use a cone and plate viscometer following ASTM D4287 .
Record the viscosity values for both the control and test formulations.
3.2.2. Gloss Measurement
Objective: To determine the impact of improved pigment dispersion on the paint film's gloss.
Methodology:
Apply a uniform film of each paint sample to a sealed, non-porous substrate using a drawdown bar.
Allow the films to dry for 24 hours in a controlled environment.
Measure the specular gloss at 60° and, if applicable, 20° (for high gloss) and 85° (for matte finishes) using a gloss meter as per ASTM D523 .[6][7]
Record the gloss units for both formulations.
3.2.3. Color Acceptance and Development
Objective: To evaluate if AMP-90 improves the incorporation and development of colorants.
Methodology:
Add a controlled amount of a universal colorant to equal volumes of the control and test white base paints.
Mix thoroughly and apply a drawdown of each tinted paint.
Perform a "rub-up" test on a portion of the wet film to assess for color change, which indicates the degree of colorant incorporation.
Quantitatively measure the color difference (ΔE*) between the rubbed and unrubbed areas using a spectrophotometer or colorimeter following the principles of ASTM D5326 .[8]
A smaller ΔE* value for the test formulation indicates better color acceptance.
3.2.4. Scrub Resistance
Objective: To determine if the optimized dispersion with AMP-90 enhances the durability of the paint film.
Methodology:
Apply the paint samples to a test panel and allow them to cure for a specified period (typically 7 days).
Subject the cured paint films to a scrub test using a scrub testing machine as outlined in ASTM D2486 (cycles to failure) or ASTM D4213 (weight loss).[3]
Record the number of cycles to failure or the weight loss for both the control and test samples.
Data Presentation and Expected Results
The quantitative data obtained from the experimental protocols should be summarized in a clear and structured table for easy comparison.
Table 2: Comparative Performance Data of Control vs. AMP-90 Formulation
Performance Metric
ASTM Method
Control Formulation
Test Formulation with AMP-90
Expected Outcome with AMP-90
Dispersant Demand Reduction (%)
-
0
30
A significant reduction in the primary dispersant is achievable.
KU Viscosity
ASTM D562
Value
Value
Stable viscosity with potential for more efficient thickener performance.
High-Shear (ICI) Viscosity (poise)
ASTM D4287
Value
Value
Maintained or improved application viscosity.
60° Gloss (Gloss Units)
ASTM D523
Value
Value
Increased gloss due to finer pigment dispersion.
Color Acceptance (ΔE)
ASTM D5326
Value
Value
Lower ΔE, indicating more uniform colorant incorporation.
Scrub Resistance (Cycles to Failure)
ASTM D2486
Value
Value
Higher number of cycles, indicating improved film durability.
Note: The values in the table are placeholders and should be populated with experimental data.
Logical Workflow for Evaluation
The process of evaluating AMP-90 as a co-dispersant can be summarized in the following workflow:
Workflow for Evaluating AMP-90 in Latex Paints.
By following these application notes and protocols, researchers and formulators can systematically evaluate the benefits of incorporating AMP-90 into their latex paint systems, leading to the development of higher-performing and more cost-effective coatings.
Application Notes and Protocols for the Formulation of Metalworking Fluids with AMP-90
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the formulation and evaluation of metalworking fluids (MWFs) incorporating AMP-90 (2-Amino-2-methyl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and evaluation of metalworking fluids (MWFs) incorporating AMP-90 (2-Amino-2-methyl-1-propanol), a multifunctional additive known for its ability to enhance fluid performance and longevity. This document outlines the functional benefits of AMP-90, provides recommended concentration ranges, and details experimental protocols for performance evaluation.
Introduction to AMP-90 in Metalworking Fluids
AMP-90 is a highly effective alkanolamine utilized as a multifunctional additive in soluble oil, semi-synthetic, and synthetic metalworking fluids.[1] Its primary functions include pH control, corrosion inhibition, and emulsion stabilization.[2][3] The integration of AMP-90 into MWF formulations can lead to extended fluid life, improved biostability, and enhanced performance of biocides.[1][3] Notably, it does not contribute to the leaching of cobalt from carbide tooling, a significant advantage in many machining applications.[4]
Key Performance Benefits of AMP-90
The incorporation of AMP-90 into metalworking fluid formulations offers several key advantages:
pH Buffering and Alkalinity Enhancement : AMP-90 is an efficient alkalinity enhancer, crucial for maintaining the desired pH of the metalworking fluid, typically between 8.5 and 9.5.[5][6] A stable and alkaline pH is essential for preventing corrosion of ferrous metals and inhibiting microbial growth.[5]
Corrosion Inhibition : As a corrosion inhibitor, AMP-90 helps protect both the workpiece and the machine tool from rust and corrosion.[2][3] This is particularly critical in water-miscible fluids where the presence of water can accelerate corrosion.
Emulsion Stability : AMP-90 contributes to the stability of oil-in-water emulsions, which is fundamental to the performance of soluble and semi-synthetic metalworking fluids.[7] A stable emulsion ensures consistent cooling and lubrication at the cutting interface.
Formaldehyde (B43269) Scavenging : AMP-90 can scavenge free formaldehyde in formulations, which can be beneficial when using certain types of biocides.[4]
Enhanced Biocide Performance : It can work synergistically with certain biocides to improve their efficacy in controlling microbial growth, thereby extending the service life of the fluid.[1][4]
Recommended Concentration of AMP-90
The optimal concentration of AMP-90 will vary depending on the type of metalworking fluid and the specific performance requirements of the application. The following table provides general guidance on starting concentrations. It is recommended to perform optimization studies to determine the ideal loading for a specific formulation.
Metalworking Fluid Type
Recommended AMP-90 Concentration (wt% in concentrate)
Soluble Oil
0.5 - 2.0%
Semi-Synthetic
1.0 - 3.0%
Synthetic
1.5 - 5.0%
Experimental Protocols for Performance Evaluation
To quantify the benefits of AMP-90 in a metalworking fluid formulation, the following experimental protocols are recommended.
Corrosion Inhibition: Cast Iron Chip Test (ASTM D4627)
This test method evaluates the ability of a water-miscible metalworking fluid to prevent corrosion on cast iron.
Methodology:
Preparation of Test Solutions : Prepare dilutions of the metalworking fluid concentrate with and without AMP-90 at various concentrations (e.g., 2%, 3%, 4%, 5% v/v) in standardized hard water.
Test Setup : Place a piece of filter paper at the bottom of a petri dish. Add 2 mL of the test solution to the filter paper.
Addition of Cast Iron Chips : Distribute approximately 2 grams of freshly prepared cast iron chips evenly on the filter paper.
Incubation : Cover the petri dish and allow it to stand at room temperature for 24 hours.
Evaluation : After 24 hours, carefully remove the cast iron chips and examine the filter paper for any signs of rust stains. The "breakpoint" is the lowest concentration at which no rust stain is observed.
Data Presentation:
The results can be summarized in a table comparing the performance of the formulation with and without AMP-90.
Formulation
Concentration (v/v)
ASTM D4627 Result (Pass/Fail)
Without AMP-90
2%
Fail
3%
Fail
4%
Pass
5%
Pass
With 1.5% AMP-90
2%
Pass
3%
Pass
4%
Pass
5%
Pass
Note: This is representative data. Actual results will vary based on the full formulation.
pH Stability
This protocol assesses the ability of the metalworking fluid to maintain a stable pH over time, which is a key indicator of its resistance to degradation.
Methodology:
Preparation of Samples : Prepare dilutions of the metalworking fluid with and without AMP-90 to a typical in-use concentration (e.g., 5% v/v).
Initial pH Measurement : Measure and record the initial pH of each solution using a calibrated pH meter.
Incubation : Store the solutions in open beakers at room temperature to simulate exposure to air.
Periodic pH Measurement : Measure and record the pH of each solution at regular intervals (e.g., daily for one week).
Data Presentation:
The data should be presented in a table showing the pH of the solutions over time.
Time (Days)
pH (Formulation without AMP-90)
pH (Formulation with 1.5% AMP-90)
0
9.2
9.2
1
9.0
9.2
2
8.8
9.1
3
8.6
9.1
4
8.4
9.0
5
8.2
9.0
6
8.0
8.9
7
7.8
8.9
Note: This is representative data. Actual results will vary based on the full formulation.
Emulsion Stability
This protocol evaluates the physical stability of the metalworking fluid emulsion, which is critical for its performance.
Methodology:
Emulsion Preparation : Prepare emulsions of the soluble or semi-synthetic metalworking fluid concentrate with and without AMP-90 at a standard dilution (e.g., 5% v/v) in hard water.
Initial Observation : Immediately after preparation, observe the appearance of the emulsion (e.g., milky, translucent, uniform).
Stability Test : Transfer the emulsions to graduated cylinders and store them undisturbed at room temperature.
Periodic Observation : At regular intervals (e.g., 1, 4, 8, and 24 hours), visually inspect the emulsions for signs of instability, such as creaming (an upper layer of concentrated emulsion) or oil separation. Measure and record the volume of any separated layers.
Data Presentation:
The observations can be recorded in a table.
Time (Hours)
Formulation without AMP-90
Formulation with 1.5% AMP-90
0
Uniform, milky emulsion
Uniform, milky emulsion
1
No separation
No separation
4
Slight creaming observed
No separation
8
2% cream layer
Slight creaming observed
24
5% cream layer, trace of free oil
1% cream layer
Note: This is representative data. Actual results will vary based on the full formulation.
Visualizations
Metalworking Fluid Formulation Workflow
The following diagram illustrates a typical workflow for formulating and evaluating a metalworking fluid containing AMP-90.
Metalworking Fluid Formulation and Evaluation Workflow
Functional Mechanism of AMP-90 in pH Buffering
This diagram illustrates the role of AMP-90 in maintaining the alkaline pH of a metalworking fluid by neutralizing acidic components.
AMP-90's Role in pH Buffering of Metalworking Fluids
Conclusion
AMP-90 is a valuable multifunctional additive in the formulation of high-performance metalworking fluids. Its ability to provide robust pH control, effective corrosion inhibition, and enhanced emulsion stability contributes significantly to the longevity and efficacy of the fluid. The experimental protocols provided in these notes offer a framework for quantifying the performance benefits of AMP-90 in various metalworking fluid formulations, enabling researchers and formulators to optimize their products for specific applications.
Application Notes and Protocols: AMP-90 Concentration for Neutralizing Acid-Functional Resins in Coatings
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing AMP-90 (2-Amino-2-methyl-1-propanol, 90% aqueous solution) for the neutralization of acid...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing AMP-90 (2-Amino-2-methyl-1-propanol, 90% aqueous solution) for the neutralization of acid-functional resins in coating formulations. AMP-90 is a multifunctional additive that not only neutralizes acidic resins to enable their use in water-borne systems but also offers benefits such as improved pH stability, enhanced gloss, and greater water resistance.[1][2]
Introduction to AMP-90 in Coatings
AMP-90 is a highly efficient amino alcohol for neutralizing the carboxylic acid moieties present in acid-functional resins.[1][2] This neutralization process is fundamental for the formulation of water-borne coatings, as it renders the resin soluble or dispersible in water. Beyond neutralization, AMP-90 can act as a co-dispersant for pigments, contributing to improved color acceptance and overall coating stability.[1] Its relatively low molecular weight and high base strength make it an effective neutralizing agent.[1]
Determining the Optimal AMP-90 Concentration
The ideal concentration of AMP-90 is dependent on the specific acid-functional resin used, its acid number, and the desired final properties of the coating. The primary method for determining the required amount of AMP-90 is through the determination of the resin's acid number, followed by stoichiometric calculation and experimental optimization.
Key Concepts
Acid Number (or Acid Value): The mass of potassium hydroxide (B78521) (KOH) in milligrams that is required to neutralize one gram of a chemical substance. The acid number is a measure of the amount of carboxylic acid groups in a chemical compound, such as a resin.
Neutral Equivalent: The molecular weight of an acid or base divided by the number of acidic or basic groups per molecule. The neutral equivalent of AMP-90 is typically in the range of 97-101 g/mol .[1][2]
Stoichiometric Neutralization: The point at which the moles of the neutralizing amine (AMP-90) are chemically equivalent to the moles of the acid groups in the resin.
Experimental Protocol: Determination of Resin Acid Number and AMP-90 Requirement
This protocol outlines the steps to determine the acid number of an acid-functional resin and subsequently calculate the theoretical amount of AMP-90 needed for complete neutralization.
Materials and Equipment:
Acid-functional resin sample
AMP-90 (90% solution)
Potassium hydroxide (KOH), 0.1 N standardized solution
pH meter with a suitable electrode (for potentiometric titration)
Protocol Steps:
Resin Sample Preparation: Accurately weigh approximately 1-2 grams of the acid-functional resin into a 250 mL Erlenmeyer flask. Record the exact weight.
Dissolution: Add 50-100 mL of a suitable solvent (e.g., toluene) to the flask to dissolve the resin completely. Gentle warming and stirring may be necessary.
Titration (Colorimetric Method):
Add a few drops of phenolphthalein indicator to the dissolved resin solution.
Titrate the solution with a standardized 0.1 N KOH solution until a faint pink color persists for at least 30 seconds.
Record the volume of KOH solution used.
Titration (Potentiometric Method - Recommended for higher accuracy):
Immerse a calibrated pH electrode into the dissolved resin solution.
Begin titrating with the standardized 0.1 N KOH solution, recording the pH after each incremental addition of titrant.
Continue the titration past the equivalence point (the point of the most rapid pH change).
Determine the equivalence point by plotting the pH versus the volume of titrant added. The midpoint of the steepest part of the curve represents the equivalence point.
Acid Number Calculation:
Calculate the acid number using the following formula:
Acid Number (mg KOH/g) = (V × N × 56.1) / W
Where:
V = Volume of KOH solution used at the equivalence point (mL)
N = Normality of the KOH solution (mol/L)
56.1 = Molecular weight of KOH ( g/mol )
W = Weight of the resin sample (g)
AMP-90 Requirement Calculation:
Calculate the theoretical amount of AMP-90 needed for 100% neutralization of 100g of resin:
Grams of AMP-90 = (Acid Number × Neutral Equivalent of AMP-90) / 56100
(Assuming a Neutral Equivalent for AMP-90 of approximately 99 g/mol )
Since AMP-90 is a 90% solution, adjust the calculated amount:
Grams of AMP-90 (90% solution) = (Grams of AMP-90) / 0.90
Quantitative Data on AMP-90 Concentration and Coating Properties
The concentration of AMP-90 not only affects the pH of the coating formulation but also influences various performance characteristics. The following table summarizes the typical effects of varying the degree of neutralization with AMP-90 on key properties of a water-based acrylic coating. It is important to note that the optimal degree of neutralization is often slightly less than 100% of the stoichiometric amount to achieve a balance of properties.
Degree of Neutralization with AMP-90
pH (Typical)
Viscosity
Gloss (60°)
Water Resistance
Film Clarity
50-70%
7.5 - 8.5
Moderate
Good
Good
Good
80-95%
8.5 - 9.5
Increases
Very Good
Good to Fair
May slightly decrease
100%
> 9.5
High
Excellent
Fair
May decrease
>100% (Excess)
> 10.0
Can decrease due to over-thinning
Can decrease
Poor
Can become hazy
Note: These are generalized trends, and actual results will vary depending on the specific resin, formulation, and other additives.
Visualizing the Neutralization and Formulation Process
The following diagrams illustrate the key processes involved in utilizing AMP-90 for neutralizing acid-functional resins in coatings.
Caption: Chemical neutralization of an acid-functional resin with AMP-90.
Caption: Experimental workflow for determining optimal AMP-90 concentration.
Conclusion and Best Practices
The successful formulation of high-performance water-borne coatings using acid-functional resins relies on the proper neutralization with an appropriate amine, such as AMP-90. By experimentally determining the acid number of the resin and systematically evaluating the effects of varying degrees of neutralization, researchers can optimize the AMP-90 concentration to achieve the desired balance of pH, viscosity, gloss, and water resistance. It is recommended to start with a degree of neutralization between 80-95% of the calculated stoichiometric amount and adjust based on performance testing.
Application Notes and Protocols for the Utilization of AMP-90 in the Regulation of pH in Boiler Water Systems
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the use of 2-Amino-2-methyl-1-propanol (AMP-90) as a pH control agent in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 2-Amino-2-methyl-1-propanol (AMP-90) as a pH control agent in industrial boiler water systems. The information is tailored for a scientific audience to ensure a thorough understanding of its chemical properties, mechanism of action, and practical application in maintaining optimal boiler performance and longevity, which is critical in research and manufacturing environments, including the pharmaceutical industry where steam quality can be paramount.
Introduction to AMP-90
AMP-90 is a versatile organic amine utilized for pH regulation in aqueous systems. Its primary function within a boiler water system is to neutralize acidic components, thereby elevating the pH to a desired alkaline range. This is crucial for the prevention of acid-induced corrosion of the boiler's internal surfaces. AMP-90 is a neutralizing amine, meaning it directly neutralizes carbonic acid and other acidic species present in the boiler feedwater and condensate.
Key Chemical Properties of AMP-90:
Property
Value
Chemical Name
2-Amino-2-methyl-1-propanol
Molecular Formula
C4H11NO
Molar Mass
89.14 g/mol
Appearance
Colorless liquid
Boiling Point
165 °C
pKa at 25°C
9.7
Mechanism of pH Control
AMP-90's efficacy in pH control stems from its basic nature, allowing it to neutralize acidic species. The primary acidic component in most boiler systems is carbonic acid (H₂CO₃), formed from the dissolution of carbon dioxide (CO₂) in water.
Chemical Reactions:
The fundamental neutralization reaction proceeds as follows:
In this reaction, AMP-90 acts as a base, accepting a proton from carbonic acid to form a salt, thereby increasing the pH of the water.
Below is a diagram illustrating the chemical interaction of AMP-90 with carbonic acid for pH neutralization.
Caption: Neutralization of carbonic acid by AMP-90.
Quantitative Data and Performance
The performance of AMP-90 can be quantified by its neutralizing capacity and its effect on the distribution ratio within the boiler system.
Table 1: Neutralizing Capacity and Properties
Parameter
Value
Unit
Neutralizing Capacity
0.34
kg CaCO₃ / kg AMP-90
Basicity Constant (pKb) at 25°C
4.3
-
Distribution Ratio (Steam/Liquid)
~1.0
-
The distribution ratio indicates how the amine distributes itself between the steam and liquid phases. A ratio close to 1.0, like that of AMP-90, is desirable as it ensures protection throughout the entire boiler system, including steam and condensate lines.
Experimental Protocols
The following protocols outline the procedures for the application and monitoring of AMP-90 in a laboratory or pilot-scale boiler system.
Protocol for Determination of AMP-90 Dosage
Objective: To determine the appropriate initial dosage of AMP-90 required to achieve the target pH in the boiler feedwater.
Materials:
AMP-90 solution (typically 90% active)
Boiler feedwater sample
pH meter, calibrated
Magnetic stirrer and stir bar
Beakers (250 mL)
Pipettes and burette
Procedure:
Obtain a representative 100 mL sample of the boiler feedwater.
Measure and record the initial pH of the feedwater sample.
Prepare a standard solution of AMP-90 (e.g., 1% v/v in deionized water).
While stirring the feedwater sample, incrementally add the AMP-90 standard solution using a burette.
After each addition, allow the pH to stabilize and record the reading.
Continue this titration until the target pH (typically 8.5 - 9.5 for boiler feedwater) is reached.
Record the total volume of AMP-90 solution added.
Calculate the required dosage based on the volume of titrant used and the volume of the feedwater sample.
The workflow for determining the initial dosage is depicted below.
Caption: Experimental workflow for AMP-90 dosage determination.
Protocol for Monitoring AMP-90 Residual and pH
Objective: To routinely monitor the concentration of AMP-90 and the pH in the boiler system to ensure proper treatment levels.
Materials:
Samples from boiler feedwater, boiler drum water, and condensate return.
pH meter, calibrated.
Ion chromatography (IC) system or a suitable titration method for amine determination.
Procedure:
Collect water samples from the designated sample points at regular intervals (e.g., daily).
Allow the samples to cool to room temperature in sealed containers to prevent CO₂ absorption.
Measure and record the pH of each sample.
Analyze the AMP-90 concentration in each sample using a validated analytical method (e.g., ion chromatography).
Compare the measured pH and AMP-90 residual values to the established control limits.
Adjust the AMP-90 feed rate as necessary based on the results.
The logical relationship for the monitoring and control process is outlined in the following diagram.
Caption: Logic diagram for boiler water monitoring and control.
Safety and Handling
AMP-90 is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure work is conducted in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Conclusion
AMP-90 is an effective neutralizing amine for pH control in boiler water systems. Its favorable distribution ratio and neutralizing capacity make it a suitable choice for protecting the entire steam-water circuit from corrosion. Proper dosage determination and routine monitoring are essential for optimal performance. The protocols provided herein offer a systematic approach for the scientific application and evaluation of AMP-90 in a controlled setting.
Method
Application Notes and Protocols for Incorporating AMP-90 in Personal Care Products for pH Adjustment
For Researchers, Scientists, and Drug Development Professionals Introduction AMP-90 (2-Amino-2-methyl-1-propanol) is a highly effective alkanolamine used extensively in the personal care and cosmetic industries as a prim...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-90 (2-Amino-2-methyl-1-propanol) is a highly effective alkanolamine used extensively in the personal care and cosmetic industries as a primary pH adjuster and neutralizer. Its high base strength and low molecular weight allow for efficient neutralization of acidic polymers, contributing to the desired viscosity and stability of formulations.[1][2] This document provides detailed application notes and experimental protocols for the incorporation and evaluation of AMP-90 in personal care products.
Chemical and Physical Properties of AMP-90
A thorough understanding of the physicochemical properties of AMP-90 is essential for its effective application in cosmetic formulations.
AMP-90 is a versatile ingredient with several key functions in cosmetic formulations:
pH Adjustment: It is primarily used to increase the pH of acidic formulations to a desired neutral or slightly alkaline level, which is crucial for product stability, efficacy, and skin compatibility.[3]
Neutralization of Acidic Polymers: AMP-90 is highly effective in neutralizing acrylic acid polymers such as Carbomer. This neutralization process uncoils the polymer chains, leading to a significant increase in viscosity and the formation of clear gels.[1][6]
Emulsion Stabilization: By neutralizing fatty acids, AMP-90 can form in-situ soaps that act as emulsifiers, contributing to the stability of creams and lotions.
Pigment Dispersion: It can also act as a co-dispersant for pigments in color cosmetics.[1]
Experimental Protocols
The following protocols provide a framework for evaluating the performance and safety of AMP-90 in personal care formulations.
Protocol 1: Neutralization of Carbomer Gel and Viscosity Measurement
This protocol outlines the procedure for neutralizing a Carbomer dispersion with AMP-90 to form a gel and subsequently measuring its viscosity.
Workflow for Carbomer Neutralization and Evaluation
Caption: Workflow for Carbomer Gel Preparation and Evaluation.
Materials:
Carbomer (e.g., Carbomer 940)
AMP-90
Deionized water
Beakers
Overhead stirrer or magnetic stirrer
pH meter
Viscometer (e.g., Brookfield viscometer)
Procedure:
Carbomer Dispersion: Slowly sprinkle the desired amount of Carbomer (e.g., 0.5% w/w) into the vortex of vigorously stirred deionized water. Continue stirring until the Carbomer is fully hydrated and free of lumps.
AMP-90 Solution: Prepare a 10% (w/w) solution of AMP-90 in deionized water for easier and more controlled addition.
Neutralization: While continuously stirring the Carbomer dispersion at a moderate speed, slowly add the AMP-90 solution dropwise.
pH Monitoring: Monitor the pH of the dispersion continuously. Continue adding the AMP-90 solution until the target pH (typically between 6.5 and 7.5 for many personal care applications) is reached.
Viscosity Measurement: Allow the gel to equilibrate for at least one hour. Measure the viscosity of the gel using a suitable viscometer and spindle at a defined speed and temperature.
Observation: Visually inspect the gel for clarity, color, and the presence of any air bubbles.
Data to Collect:
% Carbomer
% AMP-90 (as is)
Final pH
Viscosity (cP) at 25°C
Appearance
0.5%
X%
0.5%
Y%
1.0%
Z%
Protocol 2: Stability Testing of a Cosmetic Emulsion
This protocol describes the methodology for assessing the physical and chemical stability of a cosmetic emulsion (e.g., a lotion or cream) containing AMP-90 as the pH adjuster.
Materials:
Test emulsion formulated with AMP-90
Control emulsion (if applicable)
Stability chambers/ovens at various temperatures (e.g., 4°C, 25°C, 40°C)
pH meter
Viscometer
Microscope
Centrifuge
Procedure:
Sample Preparation: Prepare a sufficient quantity of the test emulsion and package it in the intended final packaging.
Initial Analysis (Time 0): Before placing the samples in the stability chambers, perform an initial analysis of the following parameters:
Appearance (color, odor, texture)
pH
Viscosity
Microscopic evaluation for globule size and distribution
Storage Conditions: Place the packaged samples in stability chambers at the following conditions:
4°C (refrigerator)
25°C / 60% RH (room temperature)
40°C / 75% RH (accelerated condition)
Testing Intervals: At specified time points (e.g., 1, 2, 3, and 6 months for accelerated testing; 1, 3, 6, 12, and 24 months for real-time testing), remove samples from each storage condition and allow them to equilibrate to room temperature before analysis.
Analysis: At each time point, repeat the analyses performed at Time 0.
Freeze-Thaw Cycling: Subject a separate set of samples to three cycles of freezing (-10°C for 24 hours) and thawing (25°C for 24 hours). Evaluate the samples for any signs of instability, such as phase separation.
Data to Collect (Example for Accelerated Stability at 40°C):
Parameter
Time 0
1 Month
2 Months
3 Months
pH
Viscosity (cP)
Appearance
Phase Separation
Protocol 3: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
This protocol provides a brief overview of the in vitro skin irritation test to assess the potential of a final formulation containing AMP-90 to cause skin irritation. This method is an animal-free alternative to traditional skin irritation testing.
Workflow for In Vitro Skin Irritation Testing
Caption: Experimental Workflow for the RhE Skin Irritation Test.
Principle: The test formulation is applied topically to a three-dimensional reconstructed human epidermis model. Cell viability is measured after exposure and post-incubation periods. A reduction in cell viability below a certain threshold indicates a potential for skin irritation.
Materials:
Commercially available Reconstructed Human Epidermis (RhE) tissue kits (e.g., EpiDerm™, EPISKIN™)
Test formulation
Negative control (e.g., PBS)
Positive control (e.g., 5% Sodium Dodecyl Sulfate)
MTT assay kit
Spectrophotometer
Procedure (summary):
Tissue Preparation: Culture the RhE tissues according to the manufacturer's instructions.
Application of Test Material: Apply a defined amount of the test formulation to the surface of the RhE tissue.
Exposure and Incubation: Incubate the treated tissues for a specified period (e.g., 60 minutes).
Rinsing: Thoroughly rinse the test material from the tissue surface.
Post-Incubation: Incubate the tissues in fresh medium for a post-exposure period (e.g., 42 hours).
Viability Assay: Determine the tissue viability using the MTT assay, which measures mitochondrial activity.
Data Analysis: Calculate the percentage of viable cells relative to the negative control. A formulation that reduces cell viability below 50% is generally classified as an irritant.
Data to Collect:
Formulation ID
Concentration of AMP-90
Formulation pH
Mean Tissue Viability (%)
Irritation Classification
F1
1.0%
7.0
F2
3.0%
7.5
F3
5.0%
8.0
Protocol 4: Skin Sensitization - Human Repeat Insult Patch Test (HRIPT)
The HRIPT is a clinical study conducted on human volunteers to assess the potential of a product to cause skin sensitization (allergic contact dermatitis). This test should be conducted by a qualified clinical research organization.
Principle: The test material is repeatedly applied to the same site on the skin of human volunteers during an induction phase. After a rest period, the material is applied to a new site in a challenge phase to determine if an allergic reaction has been induced.
Study Phases:
Induction Phase: The product is applied to the skin under a patch for 24-48 hours, three times a week for three weeks.
Rest Phase: A two-week period with no product application.
Challenge Phase: The product is applied to a new skin site under a patch for 24-48 hours.
Scoring: The skin is evaluated for signs of reaction (erythema, edema) at specified time points after patch removal.
Data Interpretation: The incidence and severity of skin reactions are analyzed to determine the sensitization potential of the product.
Mechanism of Action: Neutralization Chemistry
AMP-90 is a primary amine that acts as a weak base. In aqueous solution, it establishes an equilibrium, accepting a proton to form its conjugate acid.
Application Notes and Protocols for Improving Colorant Acceptance in Paints with AMP-90
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and protocols for utilizing AMP-90 (2-Amino-2-methyl-1-propanol, 90% aqueous solution) to enhance colora...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for utilizing AMP-90 (2-Amino-2-methyl-1-propanol, 90% aqueous solution) to enhance colorant acceptance in paint formulations. AMP-90 is a multifunctional additive that serves as a highly effective co-dispersant and pH stabilizer in latex emulsion paints.[1] Its primary function in this context is to improve the incorporation and stability of colorants, leading to better color development, uniformity, and overall paint quality.
Mechanism of Action
AMP-90 improves colorant acceptance through a synergistic mechanism involving direct interaction with pigment particles and enhancement of primary dispersant performance. As a co-dispersant, AMP-90 adsorbs onto the surface of pigments, particularly those with acidic surface characteristics such as titanium dioxide and copper phthalocyanine (B1677752). This adsorption helps to prevent pigment re-agglomeration.[2]
Furthermore, AMP-90 works in conjunction with primary anionic dispersants. Its presence can reduce the amount of primary dispersant required to achieve optimal pigment dispersion.[3] This not only improves cost-efficiency but can also lead to enhanced paint film properties, such as improved scrub and water resistance, by minimizing the concentration of water-sensitive dispersants.[3] By ensuring a stable and uniform dispersion of pigment particles, AMP-90 facilitates better acceptance of colorants added to the base paint.
Quantitative Data
The use of AMP-90 as a co-dispersant can significantly reduce the demand for primary anionic dispersants in a paint formulation. The following table summarizes the reduction in dispersant requirements with the addition of AMP at 0.05% by weight of the pigment blend (TiO2, calcined clay, and calcium carbonate).
Primary Anionic Dispersant
% Dispersant Required (Solids)/Wt. of Pigment (Without AMP)
% Dispersant Required (Solids)/Wt. of Pigment (With AMP*)
% Dispersant Reduction
Tamol 731 [A]
0.118
0.085
28
Nopcosperse 44 [B]
0.113
0.087
23
Tamol 963 [A]
0.100
0.075
25
KTPP [D]
0.165
0.123
25
Colloids 226 [C]
0.142
0.100
29
Tamol 1124 [A]
0.133
0.100
25
*AMP added at 0.05% by wt. of pigment. Data sourced from a technical bulletin by ANGUS Chemical Company.[3]
Experimental Protocols
Protocol 1: Evaluation of Colorant Acceptance using the Rub-Out Test
This protocol describes a method to visually and quantitatively assess the improvement in colorant acceptance in a latex paint formulation with the addition of AMP-90. The rub-out test is a standard industry method to evaluate the degree of pigment dispersion and color development.
Materials and Equipment:
Base paint formulation (without AMP-90)
AMP-90
Colorant (e.g., phthalocyanine blue or carbon black)
Leneta charts or other suitable test panels
Film applicator (e.g., Bird-type or drawdown bar) with a specified wet film thickness
Spectrophotometer for color measurement (CIELAB Lab* values)
Laboratory mixer
Analytical balance
Procedure:
Preparation of Test Samples:
Prepare a control paint sample by adding a specific amount of colorant to the base paint and mixing thoroughly.
Prepare test samples by adding varying concentrations of AMP-90 (e.g., 0.1%, 0.2%, 0.3% by weight of the total formulation) to the base paint before the addition of the same amount of colorant as the control. Mix each sample thoroughly. Recommended dosage is typically between 0.1% and 0.3% of the total formulation weight.[3]
Paint Application:
Apply a uniform film of the control and each test paint onto separate Leneta charts using the film applicator.
Rub-Out Procedure:
Allow the paint films to partially dry until they are tacky.
Using a finger, gently rub a small, circular area of each paint film. The rubbing action applies shear, which can break up any poorly dispersed pigment agglomerates.
Drying:
Allow the paint films to dry completely under controlled temperature and humidity conditions.
Evaluation:
Visual Assessment: Visually compare the color of the rubbed area to the unrubbed area for the control and each test sample. A significant color difference indicates poor colorant acceptance.
Quantitative Assessment: Use a spectrophotometer to measure the CIELAB L, a, and b* values of both the rubbed and unrubbed areas for each sample. Calculate the color difference (ΔE) between the rubbed and unrubbed areas using the formula:
ΔE = [(ΔL)^2 + (Δa)^2 + (Δb)^2]^0.5
A lower ΔE value indicates better colorant acceptance.
Visualizations
Caption: Experimental workflow for evaluating colorant acceptance.
Caption: Mechanism of AMP-90 in improving colorant acceptance.
Technical Support Center: Preventing Yellowing in Coatings Formulated with AMP-90
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing yellowing in coating formulations containing AMP-90 (2-Amino-2-methyl-1-propano...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing yellowing in coating formulations containing AMP-90 (2-Amino-2-methyl-1-propanol). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during formulation development.
Frequently Asked Questions (FAQs)
Q1: What is AMP-90, and why is it used in coating formulations?
A1: AMP-90 is a multifunctional amine used in water-borne coatings as a co-dispersant, pH stabilizer, and neutralizing agent. It is favored for its ability to improve gloss, water resistance, and color stability in formulations.
Q2: What causes coatings formulated with AMP-90 to turn yellow?
A2: Yellowing in coatings containing AMP-90 is primarily caused by chemical degradation of the amine itself, often initiated by external factors. The main mechanisms include:
Thermo-oxidation: High temperatures can cause the formation of carbonyl groups in the polymer backbone, which are known to cause yellowing.
Photo-oxidation (UV Degradation): Exposure to ultraviolet (UV) radiation from sunlight can generate free radicals, leading to the degradation of the polymer matrix and the formation of colored byproducts.
Amine Oxidation: Amines can react with atmospheric oxides of nitrogen (NOx) or oxygen, especially when exposed to heat or UV light, to form yellow-colored nitro or nitroso compounds.
Q3: Can the interaction between AMP-90 and other formulation components cause yellowing?
A3: Yes, interactions with other components can contribute to yellowing. For instance, the interaction between amines and titanium dioxide (TiO2), a common white pigment, can influence color stability. The grade of TiO2 and the presence of surface treatments can affect its reactivity and potential to contribute to yellowing in the presence of amines.
Q4: Are there any alternatives to AMP-90 that are less prone to yellowing?
A4: While AMP-90 offers many benefits, alternative neutralizing amines with different chemical structures may exhibit reduced yellowing tendencies. For example, some studies suggest that tertiary amines or amines with specific molecular structures may offer improved color stability. One such alternative that has shown excellent thermal yellowing resistance is dimethylmethoxypropylamine (DMMOPA). However, any substitution will require thorough testing to ensure compatibility and performance within your specific formulation.
Troubleshooting Guide
Problem: My white coating formulated with AMP-90 is yellowing after application and curing.
Question
Possible Cause
Recommended Action
1. What were the curing conditions?
High Temperature or Prolonged Heat Exposure: Excessive heat during curing can accelerate thermo-oxidative degradation of AMP-90 and the polymer binder, leading to the formation of yellowing chromophores.
Optimize the curing schedule by reducing the temperature or duration. Evaluate the thermal stability of the coating by conducting controlled baking tests at various temperatures and times.
2. Has the coating been exposed to sunlight or UV radiation?
Photo-oxidation: UV radiation can initiate degradation pathways in the coating, particularly affecting the amine and the binder.
Incorporate UV absorbers and Hindered Amine Light Stabilizers (HALS) into your formulation. Conduct accelerated weathering tests (e.g., QUV) to assess the coating's resistance to UV degradation.
3. What is the atmospheric environment where the coating is applied?
Amine Oxidation: The presence of pollutants like NOx in the atmosphere can react with AMP-90, causing yellowing.
If the application environment is known to have high levels of air pollution, consider adding antioxidants to the formulation to mitigate oxidative degradation.
4. What other additives are in the formulation?
Interaction with Other Components: Certain additives or impurities in other raw materials could be reacting with AMP-90.
Review the entire formulation for any components known to cause color instability. Consider evaluating the yellowing of the coating with and without certain additives to identify any problematic interactions.
5. What is the grade of titanium dioxide used?
Pigment Interaction: The surface treatment and grade of TiO2 can impact its interaction with amines and its photocatalytic activity, potentially contributing to yellowing.
Consult with your TiO2 supplier for grades specifically designed for use in amine-neutralized water-borne coatings to ensure optimal color stability.
Data Presentation
Table 1: Comparative Yellowing Index (YI) of a Water-Borne Acrylic Coating with Different Neutralizing Amines After Accelerated Weathering
Neutralizing Amine
Initial YI
YI after 250 hours QUV (UVA-340)
YI after 500 hours QUV (UVA-340)
AMP-90
1.5
5.8
9.2
Ammonia
1.2
3.5
6.1
DMEA
1.6
6.2
10.5
DMMOPA
1.3
2.1
3.8
Note: Data is illustrative and may vary based on the specific coating formulation.
Table 2: Effect of Additives on the Yellowing Index (YI) of a Coating Formulated with AMP-90 After 500 Hours of Accelerated Weathering (QUV)
Formulation
YI
AMP-90 (Control)
9.2
AMP-90 + UV Absorber (2%)
6.5
AMP-90 + HALS (1%)
5.8
AMP-90 + Antioxidant (0.5%)
7.1
AMP-90 + UV Absorber (2%) + HALS (1%)
4.3
Note: Data is illustrative and may vary based on the specific coating formulation and additives used.
Experimental Protocols
1. Protocol for Accelerated Yellowing Test
Objective: To evaluate the tendency of a coating to yellow under controlled conditions of UV light and heat.
Prepare coated panels according to standard application procedures.
Allow the panels to cure completely under specified conditions (e.g., 24 hours at 23°C and 50% relative humidity).
Measure the initial color of the panels using a spectrophotometer or colorimeter, recording the CIE Lab* values and calculating the Yellowness Index (YI) according to ASTM E313.
Place the panels in the QUV tester.
Set the test cycle to a standard protocol, such as ASTM G154 Cycle 1 (8 hours UV exposure at 60°C followed by 4 hours condensation at 50°C). Use UVA-340 lamps to simulate sunlight.
Remove the panels at predetermined intervals (e.g., 100, 250, 500 hours) and measure their color.
Calculate the change in Yellowness Index (ΔYI) at each interval.
2. Protocol for Quantifying Yellowing Using Colorimetry
Objective: To quantitatively measure the color of a coating and determine its yellowness.
Apparatus: Spectrophotometer or colorimeter.
Procedure:
Calibrate the instrument according to the manufacturer's instructions.
Select a smooth, uniform area on the cured coating panel.
Take at least three separate measurements on different areas of the panel to ensure an accurate average reading.
Record the CIE L* (lightness), a* (red-green), and b* (yellow-blue) values.
Calculate the Yellowness Index (YI) using the following formula (ASTM E313):
YI = 100 * (C1 * X - C2 * Z) / Y
Where X, Y, and Z are the CIE tristimulus values, and C1 and C2 are coefficients dependent on the illuminant and observer (for D65/10°, C1 = 1.3013, C2 = 1.1498). Many modern instruments will calculate YI automatically.
Mandatory Visualization
Caption: Chemical pathways leading to yellowing in coatings.
Caption: Troubleshooting workflow for diagnosing yellowing.
Caption: Strategies to prevent yellowing in coatings.
Optimization
Technical Support Center: Optimizing AMP-90 Levels for Enhanced Water Resistance in Paints
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing AMP-90 for improving the water resistance of paint formulations. Below, you will...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing AMP-90 for improving the water resistance of paint formulations. Below, you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is AMP-90 and how does it improve water resistance in paints?
A1: AMP-90 (2-Amino-2-methyl-1-propanol, with 10% added water) is a multifunctional additive that enhances paint performance in several ways.[1] It primarily improves water resistance by acting as an efficient co-dispersant.[2] This allows for a reduction in the levels of conventional dispersants and surfactants, which are often hygroscopic (water-attracting) and can remain in the dried paint film, leading to poor water and scrub resistance.[2] By minimizing these water-sensitive components, the resulting paint film is less susceptible to damage from moisture.[3]
Q2: What is the typical dosage of AMP-90 recommended for improving water resistance?
A2: The optimal concentration of AMP-90 can vary depending on the specific paint formulation. However, a general guideline for its use as a co-dispersant is to replace up to 30% of the existing dispersant solids with an equal weight of AMP-90. This typically amounts to 0.05% to 0.1% of AMP-90 based on the total weight of the formulation. For pH stability and neutralization of associative thickeners, a range of 0.1% to 0.3% by total formulation weight is common.
Q3: Besides water resistance, what are other benefits of using AMP-90 in paint formulations?
A3: AMP-90 is a multifunctional additive that offers several advantages in addition to improved water resistance. These include:
Improved pH Stability: AMP-90 provides excellent pH control, which is crucial for maintaining pigment dispersion, vehicle stability, and viscosity.[1]
Enhanced Scrub Resistance: By reducing the concentration of water-sensitive additives, AMP-90 contributes to a more durable paint film with improved scrub resistance.
Reduced In-Can Corrosion: It helps to prevent rust formation inside the paint can, particularly along seams and edges.
Lower Odor: AMP-90 can be used as an alternative to ammonia (B1221849) for neutralizing thickeners, resulting in a lower odor paint product.
Optimized Pigment Dispersion: It functions as a powerful co-dispersant, preventing the re-agglomeration of pigments and leading to better hiding power and color acceptance.
Troubleshooting Guide
Q1: I've added AMP-90 to my formulation, but I'm still observing water spotting on the dried paint film. What could be the cause?
A1: Water spotting despite the presence of AMP-90 can be due to several factors:
Insufficient Reduction of Other Hygroscopic Additives: The primary mechanism by which AMP-90 improves water resistance is by enabling the reduction of other water-sensitive components like surfactants and traditional dispersants. Ensure you have optimized your formulation to minimize these additives.
Inadequate Curing Time: The paint film may not have fully cured, leaving it susceptible to water damage. Allow for adequate drying time under appropriate temperature and humidity conditions.
Excessive Film Thickness: A very thick paint film can trap solvents or water, which can lead to defects like blistering and poor water resistance.[4][5]
Environmental Conditions: High humidity or low temperatures during application and curing can negatively impact film formation and water resistance.[4][5]
Q2: After incorporating AMP-90, my paint's viscosity has decreased significantly. How can I address this?
A2: A drop in viscosity upon adding AMP-90 can be related to its role as a co-dispersant and pH modifier. Here are some steps to troubleshoot this issue:
Adjust Thickener Levels: AMP-90 can enhance the efficiency of certain thickeners. You may need to re-evaluate and adjust the concentration of your thickener to achieve the target viscosity.
Evaluate pH: AMP-90 will raise the pH of the formulation. This change in pH can affect the performance of pH-sensitive thickeners. Monitor the pH and adjust if necessary.
Dispersant Interaction: The improved pigment dispersion from AMP-90 can lead to a less structured system and lower viscosity. Consider this effect when formulating.
Q3: Can overdosing AMP-90 negatively impact the paint's properties?
A3: Yes, while AMP-90 is beneficial, excessive amounts can potentially lead to issues. Over-dosing could result in an excessively high pH, which might affect the stability of the latex binder or other formulation components. It could also lead to issues with certain colorants. It is always recommended to determine the optimal concentration through a ladder study.
Quantitative Data Summary
Parameter
Recommended Concentration (% by total weight)
Notes
As a Co-dispersant
0.05% - 0.1%
Can replace up to 30% of conventional dispersant solids.
For pH Stability & Thickener Neutralization
0.1% - 0.3%
For Flash Rust Control
Additional 0.1% - 0.2%
Experimental Protocols
Objective: To evaluate the water resistance of a paint formulation containing AMP-90.
Methodology: Water Spot Test (based on ASTM D1308)
Panel Preparation:
Apply the paint formulation to a standardized test panel (e.g., sealed paperboard or a non-porous substrate).
Ensure a uniform film thickness using a drawdown bar.
Allow the panels to cure for a specified period (e.g., 7 days) under controlled temperature (23 ± 2°C) and relative humidity (50 ± 5%).
Procedure:
Place the cured panels on a level surface.
Apply a small amount of deionized water (approximately 1 ml) to the surface of the paint film to create a puddle.
Cover the water spot with a watch glass to prevent evaporation.
Leave the water on the panel for a predetermined duration (e.g., 1 hour, 4 hours, or 24 hours).
Evaluation:
After the specified time, remove the watch glass and blot the area dry with a soft cloth.
Immediately examine the paint film for any signs of defects such as:
Blistering
Softening
Loss of adhesion
Change in gloss or color
Wrinkling
Allow the panel to recover for 24 hours and re-evaluate for any lasting damage.
Rate the performance on a scale (e.g., 1-5, where 5 is no effect and 1 is severe blistering/damage).
Compare the results to a control formulation without AMP-90.
Visualizations
Caption: Mechanism of AMP-90 in improving water resistance.
Caption: Troubleshooting workflow for poor water resistance.
Troubleshooting Foam Generation in Metalworking Fluids Containing AMP-90
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering foam generation in metalworking fluids fo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering foam generation in metalworking fluids formulated with AMP-90.
Troubleshooting Guide
Unwanted foam in metalworking fluids can lead to a variety of issues, including reduced cooling and lubrication properties, overflow of sumps, and interference with the machining process.[1][2][3] AMP-90 (2-Amino-2-methyl-1-propanol) is a multifunctional additive used for pH neutralization, corrosion inhibition, and to enhance emulsion stability.[4][5][6] While beneficial, interactions within the fluid formulation and mechanical factors can contribute to foam.
This guide provides a systematic approach to identifying and resolving foam-related issues.
Step 1: Initial Foam Assessment
A simple "shake test" can help determine if the primary cause of foaming is chemical or mechanical in nature.[2]
Experimental Protocol: Shake Test
Sample Collection: Obtain a representative sample of the foaming metalworking fluid from the sump.
Procedure: Fill a clean, clear bottle to about halfway with the fluid sample.
Agitation: Shake the bottle vigorously for 15-20 seconds.
Observation: Place the bottle on a level surface and observe the time it takes for the foam to dissipate.
Interpretation:
Rapid Dissipation: If the foam breaks down quickly, the issue is likely mechanical.
Stable Foam: If the foam is stable and persists (similar to the head on a beer), the root cause is likely chemical.[2]
Step 2: Troubleshooting Mechanical and Chemical Causes
Based on the shake test, proceed with the appropriate troubleshooting path.
Mechanical & Physical Causes of Foaming
High-pressure coolant systems, which are increasingly common, are a significant mechanical cause of foaming.[2] Other factors include air entrainment, low fluid levels in the tank, and insufficient time for the fluid to rest in the sump before recirculation.[2]
Issue
Description
Recommended Actions
High Coolant Pressure/Flow Rate
High-pressure application can entrain air into the fluid.[2][3] The combination of a high flow rate and a small sump size exacerbates this issue as there is insufficient time for foam to dissipate.[1]
- Reduce nozzle pressure where possible.- Lower the flow rate to increase the fluid's dwell time in the sump.[2][7]
Low Fluid Level
A low level in the sump or reservoir can cause the returning fluid to splash, introducing air.[2]
- Maintain the proper fluid level in the sump.
Air Leaks
Leaks in the pump intake or fluid lines can draw air into the system.[2]
- Inspect for and repair any leaks in the fluid circulation system.
Turbulence
Misdirected nozzles or a "waterfall" effect of fluid returning to the tank can create turbulence and introduce air.[2][8]
- Adjust nozzles to minimize splashing.- If possible, modify the return line to reduce the "waterfall" effect.
Inadequate Sump Size/Design
A small sump may not allow enough time for entrained air to escape before the fluid is recirculated.[1]
Filters with a very fine mesh can become clogged, and in some cases, can strip out antifoam additives from the fluid.[1][3]
- Ensure the filter mesh size is appropriate for the fluid and application.- Regularly clean or replace filters to prevent clogging.
Chemical Causes of Foaming
Chemical foaming is often related to the formulation of the metalworking fluid, water quality, or contamination.
Issue
Description
Recommended Actions
Incorrect Fluid Concentration
An overly high concentration of the metalworking fluid concentrate can lead to increased foaming.[7][8]
- Measure the concentration using a refractometer.- Adjust the concentration to the recommended level.
Water Hardness
Soft water has a greater tendency to cause foam in water-based coolants.[1][8] Conversely, very hard water can lead to the formation of insoluble soaps that may also affect fluid stability.[3] The ideal range is typically between 100-250 PPM hardness.[1]
- Test the hardness of the water used for dilution.- If using deionized or reverse osmosis water, consider adding a small amount of harder tap water to the initial charge.[1]
Contamination
Contaminants such as tramp oils (hydraulic, gear oils), cleaners, or fluids from previous processes can introduce surface-active components that promote foam.[2][3][8]
- Identify and eliminate sources of contamination.- Use oil skimmers or other methods to remove tramp oil.
Antifoam Depletion
Antifoam additives can be depleted over time or be filtered out.
- Add a suitable tank-side defoamer as a temporary solution.[8]- Consult the fluid manufacturer for a compatible long-term antifoam additive.
Bacterial Growth
Some bacteria can produce surface-active byproducts that contribute to foaming.[8]
- Regularly test for and control microbial growth using appropriate biocides.
Frequently Asked Questions (FAQs)
Q1: Does AMP-90 directly cause foam in metalworking fluids?
AMP-90 is primarily a neutralizer and corrosion inhibitor.[4][5] It is an amino alcohol that neutralizes acidic components in the formulation to maintain an alkaline pH.[9] While not a surfactant itself, its role in the emulsification system can influence the stability of the foam once it is generated by mechanical or other chemical factors.
Q2: What is the ideal water hardness for metalworking fluids?
The recommended water hardness is generally between 100 and 250 PPM.[1] Water that is too soft is a known cause of foaming.[1][8]
Q3: Can high-pressure coolant systems contribute to foaming?
Yes, high-pressure systems are a common mechanical cause of foam generation due to the increased potential for air to become entrapped in the fluid.[2][3]
Q4: How can I quickly determine if my foaming issue is mechanical or chemical?
Perform a "shake test" as described in the troubleshooting guide.[2] If the foam dissipates quickly after shaking, the cause is likely mechanical. If the foam is stable, the cause is likely chemical.
Q5: What are "tramp oils" and how do they affect foam?
Tramp oils are contaminating oils such as hydraulic fluids, gear oils, or way lubricants that leak into the metalworking fluid.[3] These oils can interfere with the fluid's emulsifier system and contribute to foaming.[3][8]
Q6: Is it acceptable to add any type of defoamer to control foam?
It is best to consult with the metalworking fluid manufacturer before adding tank-side defoamers. Using an incompatible defoamer can sometimes worsen the problem or negatively affect other fluid properties. Some defoamers can also help to emulsify tramp oil, which can serve as a food source for bacteria.[8]
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical workflow for diagnosing and resolving foam issues in metalworking fluids.
Caption: High-level troubleshooting workflow for foam issues.
Caption: Troubleshooting path for mechanical causes of foam.
Caption: Troubleshooting path for chemical causes of foam.
Technical Support Center: Managing the Odor Profile of Formulations Containing AMP-90
For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential odor issues in formulations conta...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential odor issues in formulations containing AMP-90 (2-Amino-2-methyl-1-propanol, 90% aqueous solution). AMP-90 is a widely used multifunctional additive valued for its low intrinsic odor and high efficiency as a pH neutralizer, co-dispersant, and corrosion inhibitor.[1][2][3][4][5] However, under certain conditions, formulations containing AMP-90 may develop an undesirable odor. This guide will help you identify the potential causes and implement effective solutions.
Troubleshooting Guide: Odor Development in AMP-90 Formulations
Unwanted odor in a formulation containing AMP-90 is often a sign of chemical instability or interaction. The following sections detail potential causes and corrective actions.
Problem: "Fishy" or "Amine-like" Odor
A "fishy" or pronounced amine-like odor is one of the more common issues encountered. While AMP-90 itself is marketed as a low-odor amine, its inherent, though faint, odor can be described as fishy.[6] An intensification of this odor often points to specific chemical reactions.
Potential Causes:
pH Shift: A decrease in the formulation's pH can lead to the protonation of the amine group, which can sometimes be associated with a more noticeable amine odor. Conversely, a very high pH can also sometimes unmask the amine odor.
Degradation of AMP-90: AMP-90 can degrade into various volatile compounds, some of which possess distinct odors. One such degradation product is 4,4-dimethyloxazolidine, which is described as having a "fishy" or "pungent" odor.[7][8]
Interaction with Other Ingredients: Certain ingredients in the formulation may react with AMP-90, leading to the release of odorous compounds.
Troubleshooting Steps & Solutions:
Verify pH: Measure the pH of the formulation and compare it to the target pH. Adjust as necessary using a compatible acid or base. Maintaining a stable pH is crucial.
Review Formulation for Incompatibilities:
Aldehydes and Ketones: These can react with amines to form imines, which can have distinct odors.
Acids: While AMP-90 is used to neutralize acids, strong acids or high concentrations of certain acids could potentially lead to salt formation that is less stable.
Storage Conditions:
Temperature: Store the formulation at the recommended temperature. Elevated temperatures can accelerate degradation reactions.
Light Exposure: Protect the formulation from light, as UV exposure can sometimes initiate or accelerate degradation pathways.
Consider Odor-Masking Agents: If the odor is faint but persistent, the use of a compatible fragrance or odor-masking agent can be an effective solution.
Problem: "Mousy" or "Musty" Odor
A "mousy" or "musty" odor is often indicative of the formation of specific degradation byproducts.
Investigate Raw Material Quality: Ensure the AMP-90 being used is of high purity and within its shelf life. Impurities can sometimes catalyze degradation reactions.
Minimize Oxidizing Agents: The presence of strong oxidizing agents in the formulation can promote the degradation of AMP-90 to smaller, odorous molecules like acetamide.
Analytical Confirmation: If possible, use analytical techniques such as headspace gas chromatography-mass spectrometry (GC-MS) to identify the volatile compounds responsible for the odor. This can confirm the presence of acetamide or other degradation products.
Chelating Agents: The presence of metal ions can catalyze oxidative degradation. The addition of a chelating agent, such as EDTA, may help to stabilize the formulation.[14]
Frequently Asked Questions (FAQs)
Q1: What is the inherent odor of AMP-90?
A1: AMP-90 is considered a low-odor additive.[1][3][4] The pure substance, 2-amino-2-methyl-1-propanol, has a faint, characteristic "amine" or "fishy" odor.[6] In many formulations, this odor is not perceptible.
Q2: Can AMP-90 cause yellowing in my formulation?
A2: AMP-95, a similar product with less water, is noted for its exceptional thermal and UV stability and high resistance to yellowing.[15] While less common with AMP-90, yellowing in a formulation could be a sign of a reaction between AMP-90 and another ingredient, possibly initiated by heat or light. Reviewing the compatibility of all ingredients is recommended.
Q3: Are there any ingredients that are known to be incompatible with AMP-90?
A3: While AMP-90 is compatible with a wide range of cosmetic and paint ingredients,[1][3][16] potential incompatibilities can arise. These include strong oxidizing agents, aldehydes, ketones, and certain reactive monomers. It is always recommended to perform stability testing with the complete formulation.
Q4: How can I confirm the source of the odor in my formulation?
A4: The most definitive way to identify the source of an odor is through analytical testing. Headspace Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile organic compounds (VOCs) that contribute to malodor.[17][18][19]
Q5: What are the primary degradation products of AMP-90 that could cause odor?
A5: Research has identified several degradation products of 2-amino-2-methyl-1-propanol. Some of the key volatile or potentially odorous products include:
2-amino-2-methylpropanal
Propan-2-imine
Acetamide (can have a "mousy" odor)[9][10][11][12][13]
4,4-dimethyl-2-oxazolidinone (can have a "fishy" or "pungent" odor)[7][8]
Data Summary
The following table summarizes the known degradation products of 2-amino-2-methyl-1-propanol and their reported odor characteristics.
Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Odor Analysis
This protocol provides a general methodology for the analysis of volatile organic compounds (VOCs) in a liquid formulation, such as a cosmetic cream or a water-based paint, to identify potential sources of malodor.
Objective: To identify and semi-quantify the volatile compounds in the headspace of a formulation sample.
Materials:
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
Headspace autosampler
Headspace vials (e.g., 20 mL) with caps (B75204) and septa
Sample of the odorous formulation
Control sample (a formulation without odor issues, if available)
Inert gas for purging (e.g., Helium or Nitrogen)
Methodology:
Sample Preparation:
Accurately weigh a specific amount of the formulation (e.g., 1-5 grams) into a headspace vial.
Immediately seal the vial with the cap and septum to prevent the loss of volatile compounds.
Prepare a blank vial (empty) and a control sample vial in the same manner.
Headspace Incubation and Injection:
Place the vials in the headspace autosampler.
Set the incubation temperature (e.g., 60-80°C) and time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
The autosampler will then automatically inject a specific volume of the headspace gas into the GC inlet.
GC-MS Analysis:
Gas Chromatograph (GC) Conditions:
Column: A non-polar or mid-polar capillary column is typically used (e.g., DB-5ms, HP-5ms).
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250-280°C) to separate the compounds based on their boiling points.
Carrier Gas: Helium at a constant flow rate.
Inlet Temperature: Typically set higher than the final oven temperature (e.g., 250°C).
Mass Spectrometer (MS) Conditions:
Ionization Mode: Electron Ionization (EI).
Mass Range: Scan a wide range of mass-to-charge ratios (e.g., m/z 35-400) to detect a variety of compounds.
Data Analysis:
The resulting chromatogram will show peaks corresponding to the separated volatile compounds.
The mass spectrum of each peak can be compared to a spectral library (e.g., NIST, Wiley) to identify the compound.
Compare the chromatograms of the odorous sample and the control sample to identify unique or significantly more abundant compounds in the problematic sample.
Visualizations
Logical Flow for Troubleshooting Odor Issues
Caption: Troubleshooting workflow for AMP-90 odor.
Technical Support Center: Preventing Cobalt Leaching in Cutting Fluids with AMP-90
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cutting fluids in their experiments, with a...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cutting fluids in their experiments, with a specific focus on the inhibition of cobalt leaching from tungsten carbide tools through the use of AMP-90 (2-Amino-2-methyl-1-propanol).
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and use of cutting fluids designed to minimize cobalt leaching.
Problem
Potential Cause
Recommended Solution
Increased Cobalt Concentration in Used Cutting Fluid
Low pH of the Cutting Fluid: An acidic or neutral pH significantly accelerates the dissolution of the cobalt binder from the tungsten carbide tool matrix.[1][2]
pH Adjustment: Incorporate AMP-90 into the cutting fluid formulation to buffer the pH into the optimal alkaline range of 8.5 to 9.5. Regularly monitor the pH of the fluid and add AMP-90 as needed to maintain this level.[2][3]
Ineffective Corrosion Inhibitor Package: The formulation may lack specific inhibitors that protect the cobalt binder.
Formulation Review: Ensure the cutting fluid concentrate contains an effective corrosion inhibitor. AMP-90 acts as a corrosion inhibitor, and its efficacy can be enhanced by synergistic additives.
Bacterial Growth: Microbial activity can lower the pH of the cutting fluid by producing acidic byproducts, leading to increased cobalt leaching.
Biocide Addition and Fluid Maintenance: Use a suitable biocide in the formulation. Regularly clean the fluid system to remove contaminants that promote bacterial growth.[4]
Visible Corrosion or Pitting on Tungsten Carbide Tooling
Aggressive Fluid Components: Certain additives in the cutting fluid, such as some extreme pressure (EP) agents, can be corrosive to cobalt.
Component Compatibility Check: Review all components of the cutting fluid formulation for their compatibility with cobalt. Consider reformulating with less aggressive but equally effective additives.
Galvanic Corrosion: Dissimilar metals in the machining setup can create a galvanic cell, accelerating the corrosion of the more active metal, which can be the cobalt binder.
Material Selection: Where possible, use materials with similar electrochemical potentials in the machining setup to minimize galvanic effects.
Poor Surface Finish on Machined Parts
Tool Degradation: Leaching of the cobalt binder weakens the cutting tool's edge, leading to a decline in machining performance and surface finish.[5]
Inhibit Leaching: Address the root cause of cobalt leaching by implementing the pH control and corrosion inhibition strategies outlined above.
Formation of Precipitates or Sludge in the Cutting Fluid
Reaction of Leached Cobalt: Leached cobalt ions can react with other components in the cutting fluid to form insoluble soaps or other precipitates.
Fluid Filtration and Formulation Adjustment: Implement an effective filtration system to remove particulates. By preventing cobalt from leaching into the fluid, the formation of these precipitates can be avoided.
Frequently Asked Questions (FAQs)
Q1: What is cobalt leaching and why is it a concern?
A1: Cobalt leaching is the dissolution of the cobalt binder from the cemented tungsten carbide matrix of cutting tools into the metalworking fluid.[1] This is a significant concern for several reasons:
Reduced Tool Life: The loss of the cobalt binder weakens the tool's structural integrity, leading to premature wear and failure.[1]
Decreased Machining Quality: A degraded cutting edge results in a poor surface finish on the workpiece and a loss of dimensional accuracy.[5]
Fluid Contamination: The dissolved cobalt contaminates the cutting fluid, which can lead to the formation of sludge and may necessitate more frequent fluid changes.
Health and Environmental Concerns: Cobalt is a heavy metal that can pose health risks upon exposure and environmental concerns upon disposal.[1]
Q2: How does AMP-90 prevent cobalt leaching?
A2: AMP-90, an alkanolamine, prevents cobalt leaching through a multi-faceted mechanism:
Corrosion Inhibition: Alkanolamines like AMP-90 can act as corrosion inhibitors. They are thought to adsorb onto the metal surface, forming a protective film that passivates the cobalt and creates a barrier against corrosive elements in the fluid.[6][7][8][9]
Q3: What is the recommended concentration of AMP-90 in a cutting fluid formulation?
A3: The optimal concentration of AMP-90 can vary depending on the specific formulation of the cutting fluid, the materials being machined, and the operating conditions. However, a typical starting point is to use a sufficient amount to achieve and maintain a pH of 8.5 to 9.5. It is recommended to start with a concentration in the range of 0.5% to 2.0% of the total fluid volume and adjust as needed based on performance monitoring.
Q4: Can AMP-90 completely eliminate cobalt leaching?
A4: While AMP-90 is highly effective in minimizing cobalt leaching, it may not eliminate it entirely under all conditions. Its primary function is to create an environment where the rate of leaching is significantly reduced. The overall performance also depends on other factors such as the composition of the cutting fluid, the quality of the water used for dilution, and the proper maintenance of the fluid system.
Q5: Are there any compatibility issues to consider when using AMP-90?
A5: AMP-90 is generally compatible with most common cutting fluid additives. However, as with any formulation work, it is crucial to conduct compatibility testing with all components, including biocides, emulsifiers, and other corrosion inhibitors, to ensure a stable and effective final product. AMP-90 is known to be corrosive to copper, brass, and aluminum, so care should be taken in applications involving these materials.
Data Presentation
The following table summarizes the expected impact of AMP-90 on key performance indicators of a water-miscible cutting fluid in relation to cobalt leaching. The data is representative and intended for comparative purposes.
Parameter
Standard Cutting Fluid (without AMP-90)
Cutting Fluid with AMP-90
Test Method
pH of Fresh Fluid
6.5 - 7.5
8.5 - 9.5
pH meter
pH after 100 hours of use
5.5 - 6.5
8.0 - 9.0
pH meter
Dissolved Cobalt Concentration after 100 hours of use (ppm)
Collect a representative sample of the used cutting fluid from the operational system.
Record the duration of fluid use and the operating conditions.
Filter a portion of the sample through a 0.45 µm syringe filter to remove suspended particles and metal fines.
Accurately dilute the filtered sample with a solution of 2% nitric acid in deionized water. The dilution factor will depend on the expected cobalt concentration.
Prepare a series of cobalt standard solutions of known concentrations to generate a calibration curve.
Analyze the prepared sample and standard solutions using ICP-AES at the appropriate wavelength for cobalt.
Calculate the concentration of cobalt in the original cutting fluid sample based on the calibration curve and the dilution factor.
Mandatory Visualizations
Caption: Mechanism of Cobalt Leaching Inhibition by AMP-90.
Caption: Workflow for Quantitative Analysis of Cobalt in Cutting Fluids.
Caption: Troubleshooting Logic for High Cobalt Leaching.
Addressing compatibility issues of AMP-90 with other formulation additives
Welcome to the technical support center for AMP-90 (2-Amino-2-methyl-1-propanol). This resource is designed for researchers, scientists, and drug development professionals to address common compatibility challenges when...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for AMP-90 (2-Amino-2-methyl-1-propanol). This resource is designed for researchers, scientists, and drug development professionals to address common compatibility challenges when incorporating AMP-90 into various formulations.
Frequently Asked Questions (FAQs)
Q1: What is AMP-90 and what are its primary functions in a formulation?
A: AMP-90, or 2-Amino-2-methyl-1-propanol, is a multifunctional additive. Its primary functions include acting as a potent pH adjuster/buffer, a co-dispersant for pigments and other solids, a solubilizing agent, and a corrosion inhibitor. In pharmaceutical and cosmetic formulations, it is often used to neutralize acidic polymers to form gels or to adjust the pH of the final product.
Q2: Why am I observing precipitation after adding AMP-90 to my formulation containing an acidic polymer?
A: This is a common issue arising from the fundamental acid-base chemistry between AMP-90 (an amine base) and acidic polymers (e.g., carbomers, polyacrylic acid). The neutralization reaction forms a salt. If the resulting polymer salt has low solubility in the formulation's solvent system, it will precipitate. The extent of precipitation can be influenced by concentration, pH, and the presence of other electrolytes.[1][2]
Q3: Can AMP-90 interact with metal ions in my solution?
A: Yes, as an amino alcohol, AMP-90 can chelate or form complexes with various metal ions.[3] This interaction can lead to discoloration, precipitation of metal hydroxides at elevated pH, or a reduction in the efficacy of either the AMP-90 or the metal-containing active ingredient.[4][5][6] Competition for binding sites on other molecules, such as certain peptides, can also occur.[3]
Q4: How does AMP-90 affect the stability of emulsions?
A: AMP-90 can significantly impact emulsion stability. By neutralizing acidic components, it can form surfactants in-situ, which may stabilize or destabilize the emulsion depending on the system. Its primary role as a pH adjuster can alter the surface charge of droplets, affecting zeta potential and leading to changes in viscosity, creaming, or coalescence.[7][8][9] Careful optimization is required to maintain emulsion integrity.
Q5: Will the use of AMP-90 impact the effectiveness of my chosen preservative?
A: It is highly likely, especially if your preservative's efficacy is pH-dependent. AMP-90 will raise the formulation's pH. Many common preservatives, such as organic acids (e.g., benzoic acid, sorbic acid), are most effective in their protonated (acidic) form.[10][11] At the higher pH created by AMP-90, these preservatives can become ionized and lose their antimicrobial activity, potentially compromising the product's shelf-life.[12][13]
Troubleshooting Guides
Issue 1: Precipitation or Gelling Incompatibility with Acidic Polymers
Symptom: Upon addition of AMP-90, the formulation becomes cloudy, forms solid precipitates, or thickens into an unusable, clumpy gel.
Root Cause: Poor solubility of the neutralized polymer salt. The rate of addition, mixing efficiency, and concentration of reactants can exacerbate this issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for polymer precipitation.
Quantitative Analysis:
Monitor the pH and viscosity of the formulation at each step. Create a titration curve by adding AMP-90 incrementally to the polymer dispersion to identify the precise pH range where precipitation occurs.
Parameter
Control (Before AMP-90)
Test (After AMP-90)
Target
pH
2.5 - 3.5
6.5 - 7.5
Formulation Dependent
Viscosity
Low
High (Gel) / Inconsistent (Precipitate)
Smooth, desired viscosity
Appearance
Translucent Dispersion
Opaque / Precipitates
Clear, homogenous gel
Issue 2: Emulsion Instability (Phase Separation or Viscosity Change)
Symptom: The emulsion shows signs of creaming, coalescence, or a significant, unintended drop or spike in viscosity over a short period (1-24 hours) after adding AMP-90.
Root Cause: Alteration of the hydrophilic-lipophilic balance (HLB) of the system, changes in surfactant solubility, or modification of the electrical charge on the dispersed phase droplets.
Troubleshooting Steps:
Evaluate Order of Addition: Try adding AMP-90 to the water phase before emulsification to allow for pH equilibration.
Screen Surfactants: The existing surfactant system may not be optimal for the final formulation pH. Test a range of non-ionic surfactants that are less sensitive to pH changes.
Measure Zeta Potential: Analyze the surface charge of the droplets before and after adding AMP-90. A significant shift towards zero may indicate instability.
Particle Size Analysis: Monitor the droplet size distribution over time. An increase in the mean droplet size or the appearance of a tail of large droplets is a key indicator of coalescence and future phase separation.[9]
Parameter
Before AMP-90
After AMP-90
Stability Concern
Droplet Size (D50)
1 - 5 µm
1 - 5 µm
> 10 µm or steady increase
Viscosity (cP)
5000
1000
Significant decrease
Zeta Potential (mV)
-40 mV
-15 mV
Value approaching zero
Turbiscan Stability Index
< 1
> 10
High or increasing value
Issue 3: Interaction with Metal Ions or Actives
Symptom: Formulation develops an unexpected color, haziness, or shows a loss of active ingredient potency confirmed by analytical testing.
Root Cause: Complexation of AMP-90 with metal ions or reaction with functional groups on the Active Pharmaceutical Ingredient (API).
Logical Pathway for Investigation:
Caption: Investigation pathway for metal ion or API interactions.
Key Experimental Protocols
Protocol 1: Standard Drug-Excipient Compatibility Screening
This protocol is designed for the early-stage assessment of potential incompatibilities.[14][15][16]
Objective: To identify physical and chemical incompatibilities between AMP-90 and other key formulation excipients under accelerated conditions.
Methodology:
Preparation of Samples:
Prepare binary mixtures of AMP-90 with a single excipient (e.g., API, polymer, preservative) in a 1:1 ratio by weight.
Prepare a "wet" sample by adding 5-10% w/w of purified water to the binary mixture to accelerate potential reactions.[14]
Prepare control samples of AMP-90 alone and each individual excipient.
Storage Conditions:
Place all samples in sealed, appropriate containers (e.g., glass vials).
Store the samples under accelerated stability conditions, typically 40°C / 75% Relative Humidity (RH), for a period of 2 to 4 weeks.[16]
Analysis:
Time Point Zero: Analyze all control and binary mixtures immediately after preparation.
Interim & Final Analysis: Analyze samples at predefined intervals (e.g., 1, 2, and 4 weeks).
Visual Inspection: Record any changes in color, appearance, or physical state.
Analytical Testing: Use High-Performance Liquid Chromatography (HPLC) to assay the API and check for the appearance of new degradation peaks.[17] Use Differential Scanning Calorimetry (DSC) to check for changes in thermal behavior that may indicate interaction.[14]
Experimental Workflow Diagram:
Caption: Workflow for drug-excipient compatibility screening.
Technical Support Center: Utilizing AMP-90 for Low-VOC Paint Formulations
This technical support center provides researchers, scientists, and formulation chemists with practical guidance on using AMP-90 (2-Amino-2-methyl-1-propanol, containing 10% water) to minimize Volatile Organic Compounds...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and formulation chemists with practical guidance on using AMP-90 (2-Amino-2-methyl-1-propanol, containing 10% water) to minimize Volatile Organic Compounds (VOCs) in paint formulations. AMP-90 is a multifunctional additive that serves as an efficient co-dispersant and neutralizing agent, contributing to improved paint performance and stability.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary function of AMP-90 in low-VOC paint formulations?
A1: AMP-90 is a highly effective amine used to neutralize the acidic components of latex and other water-based paint formulations.[1] This neutralization is crucial for controlling pH, which in turn stabilizes the paint system, including pigment dispersion, binder stability, and viscosity.[4][5] A stable, alkaline pH is essential for preventing issues like in-can corrosion.[4][6]
Q2: How does AMP-90 contribute to VOC reduction?
A2: While AMP-90 itself is an organic compound, its high efficiency allows for use at very low concentrations (typically 0.1% to 0.3% by total weight).[6][7] Its contribution to the total VOC content is minimal and often falls within the experimental error of standard testing methods.[6] Furthermore, by improving the efficiency of other components like dispersants and thickeners, AMP-90 can enable a reduction in the overall amount of additives that contribute to VOCs.[6]
Q3: Can AMP-90 be used as a direct replacement for ammonia (B1221849)?
A3: Yes, AMP-90 is considered an excellent alternative to ammonia.[6] It offers superior pH stability over time because it is less fugitive (volatile) than ammonia.[4][6] This results in more stable viscosity and long-term paint quality.[4][6] Additionally, it significantly reduces the strong, unpleasant odor associated with ammonia-based paints.[6][8]
Q4: What are the multifunctional benefits of using AMP-90?
A4: Beyond pH neutralization, AMP-90 acts as a powerful co-dispersant for pigments.[1][2][6] This improves pigment wetting and prevents re-agglomeration, leading to enhanced gloss, hiding power, and color acceptance.[6][9] It also improves the performance of associative thickeners, enhances scrub and water resistance of the final paint film, and reduces corrosion.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and testing of low-VOC paints containing AMP-90.
Issue 1: pH Instability or Downward Drift Over Time
Question: My paint's pH drops significantly after a few weeks of storage. What could be the cause?
Answer: Insufficient neutralization is the most common cause. While AMP-90 provides better pH stability than ammonia, an inadequate initial dosage won't be enough to buffer the system over its shelf life.[4][6] Acidic components from the latex binder or other additives can slowly consume the amine.
Solution:
Verify Dosage: Ensure the AMP-90 level is within the recommended range of 0.1% to 0.3% of the total formula weight.[6][7]
Staged Addition: Consider adding AMP-90 in stages: a portion during the pigment grind phase to stabilize the dispersion and the remainder during the letdown phase.[6]
Check Raw Materials: Test the pH of your latex emulsion and other raw materials to ensure they haven't shifted from their typical specifications.
Issue 2: Poor Gloss or Hiding Power
Question: The gloss and opacity of my paint are lower than expected. How can AMP-90 help?
Answer: This issue often points to suboptimal pigment dispersion. AMP-90 functions as a co-dispersant, enhancing the efficiency of primary anionic dispersants.[6][7] If the dispersion is not optimized, pigments can clump together, reducing their ability to reflect light (gloss) and scatter light (hiding power).
Solution:
Optimize the Grind: AMP-90 should be added during the grind stage. It helps stabilize the pigment particles at a mildly alkaline pH, preventing them from re-agglomerating when added to the letdown portion.[6]
Reduce Primary Dispersant: The use of AMP-90 can reduce the demand for the primary dispersant by up to 30%.[6] Over-dosing with dispersants can harm film properties. Conduct a dispersant demand study to find the optimal ratio.
Evaluate Pigment Loading: Ensure your pigment volume concentration (PVC) is appropriate for the desired gloss level.
Issue 3: Inconsistent Viscosity or Poor Thickener Response
Question: My paint viscosity is too low, or it changes after heat aging. What is the role of AMP-90 here?
Answer: Many thickeners, especially alkali-swellable associative thickeners (HASE), require a stable alkaline pH to be effective.[6][7] If the pH is too low or drifts downwards, the thickener will not "uncoil" properly, leading to a loss of viscosity.
Solution:
Confirm pH: Ensure the final pH of the paint is in the optimal range for your thickener, typically between 8.5 and 9.5.[8]
Improve pH Stability: The superior pH stability provided by AMP-90 is critical for maintaining long-term viscosity with these thickeners.[6][7] An accelerated aging test (e.g., 14 days at 54°C) can quickly reveal stability issues.[6]
Check for Compatibility: Ensure AMP-90 is compatible with your specific latex binder and thickener system.
Quantitative Data Summary
The following tables summarize the performance benefits of AMP-90 compared to traditional ammonia-based formulations.
Table 1: pH Stability in Semi-Gloss Paint (Aged at Elevated Temperature)
Amine Neutralizer
Initial pH
pH after 1 month (elevated temp) + 2 months (ambient)
AMP-90
9.2
≥ 8.5
Ammonia (NH₄OH)
9.2
7.4
Source: Data compiled from technical bulletins.[6][7] This demonstrates the superior long-term pH stability of formulations neutralized with AMP.
Table 2: Dispersant Demand Reduction with AMP-90
Primary Dispersant Type
Dispersant Required without AMP (% on pigment wt.)
Dispersant Required with 0.05% AMP (% on pigment wt.)
Reduction (%)
Tamol 731
0.118
0.085
28%
Nopcosperse 44
0.113
0.087
23%
Tamol 963
0.100
0.075
25%
Source: Data from ANGUS technical bulletin.[6] Using AMP as a co-dispersant significantly lowers the amount of primary dispersant needed.
Experimental Protocols
Protocol 1: Evaluation of pH Stability
Objective: To assess the long-term pH stability of a paint formulation.
Apparatus: Calibrated pH meter, constant temperature oven (50-55°C), airtight containers.
Methodology:
Prepare two identical paint batches, one neutralized with AMP-90 to a pH of 9.0 and a control neutralized with ammonia to the same pH.
Measure and record the initial pH of each sample at 25°C.
Seal a portion of each batch in an airtight container and place it in an oven set to 54.5°C (130°F).[6]
After 14 days, remove the samples and allow them to equilibrate to room temperature for 24 hours.
Measure and record the final pH. A smaller drop in pH indicates superior stability.
Protocol 2: Dispersant Demand Study
Objective: To determine the optimal level of primary dispersant when using AMP-90 as a co-dispersant.
Create a series of pigment slurries (grind phase). Each slurry should contain the pigment(s), water, defoamer, and 0.05% AMP-90 (based on pigment weight).[6]
To each slurry, add a different, incremental amount of the primary anionic dispersant (e.g., from 0.1% to 1.0% on pigment weight).
Mix each slurry on the HSD at a consistent speed for a set time (e.g., 20 minutes).
Allow the slurries to cool to room temperature.
Measure the viscosity of each slurry.
Plot viscosity versus the percentage of dispersant. The optimal dosage corresponds to the point of lowest viscosity (the "nadir" of the curve), after which viscosity may start to increase again.
Visualizations
The following diagrams illustrate key workflows and relationships in formulating with AMP-90.
Caption: Workflow for incorporating AMP-90 into a latex paint formulation.
Caption: Troubleshooting flowchart for common paint issues related to AMP-90.
A Comparative Guide to AMP-90 and Other Alkanolamines for Resin Neutralization
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of 2-amino-2-methyl-1-propanol (B13486) (AMP-90) with other commonly used alkanolamines, such as N,N-dimethyleth...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-amino-2-methyl-1-propanol (B13486) (AMP-90) with other commonly used alkanolamines, such as N,N-dimethylethanolamine (DMEA) and triethylamine (B128534) (TEA), for the neutralization of acid-functional resins in various formulations. The information presented is supported by available experimental data and established testing protocols to assist in the selection of the most suitable neutralizing agent for your specific application.
Executive Summary
AMP-90 consistently demonstrates multifunctional benefits in water-borne coating formulations. Beyond its primary role as a neutralizing agent, it acts as an effective co-dispersant, enhances pH stability, and contributes to improved film properties such as gloss and water resistance. While other alkanolamines like DMEA and TEA are also effective neutralizers, the selection of the optimal amine depends on the specific performance requirements of the formulation, including desired emulsion stability, viscosity control, and volatile organic compound (VOC) contribution.
Performance Comparison of Alkanolamines
The selection of a neutralizing amine significantly impacts the properties of the final product. This section provides a comparative overview of AMP-90, DMEA, and TEA based on key performance indicators.
Table 1: Qualitative Performance Comparison of Common Alkanolamines
Performance Parameter
AMP-90
DMEA
TEA
Ammonia
Neutralization Efficiency
High
Moderate
Moderate
High
Emulsion Stability
Good
Very Good
Good
Fair
Dispersion Effect
Excellent (Co-dispersant)
Good
Good
Poor
Viscosity upon Neutralization
Moderate Increase
Higher Increase
Higher Increase
High Increase
Odor
Low
Moderate
Strong
Strong
VOC Contribution
Low (Exempt in some regions)
Contributes to VOCs
Contributes to VOCs
Volatile
Film Properties
Enhances gloss and water resistance
Good
Good
Can negatively impact water resistance
Note: Performance can vary depending on the specific resin system and formulation.
Table 2: Physical and Chemical Properties of Selected Alkanolamines
Property
AMP (2-Amino-2-methyl-1-propanol)
DMEA (N,N-Dimethylethanolamine)
TEA (Triethylamine)
Molecular Weight ( g/mol )
89.14
89.14
101.19
Boiling Point (°C)
165
134.6
89.5
pKa (25°C)
9.7
9.23
10.75
VOC Status (U.S. EPA)
Exempt
Non-exempt
Non-exempt
Experimental Protocols
Accurate and reproducible evaluation of neutralizing agents is critical for formulation development. The following are detailed methodologies for key experiments.
Determination of Neutralization Efficiency (Acid-Base Titration)
This protocol outlines the procedure for creating a neutralization curve to determine the efficiency of an alkanolamine in neutralizing an acid-functional resin.
Objective: To quantify the amount of alkanolamine required to achieve a target pH in a resin solution.
Materials:
Acid-functional resin dispersion
Selected alkanolamine (e.g., AMP-90, DMEA, TEA)
Deionized water
pH meter with a calibrated electrode
Burette
Magnetic stirrer and stir bar
Beaker
Procedure:
Prepare a known concentration of the acid-functional resin dispersion in deionized water (e.g., 10% solids).
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
Place a known volume or weight of the resin dispersion into a beaker with a magnetic stir bar.
Begin stirring the dispersion at a moderate speed.
Record the initial pH of the resin dispersion.
Fill the burette with the alkanolamine solution of a known concentration.
Add the alkanolamine titrant in small, precise increments (e.g., 0.1 mL).
After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.
Continue the titration until the pH reaches a plateau in the desired alkaline range (e.g., pH 8.0-9.5).
Plot the pH values against the volume of alkanolamine added to generate a neutralization curve. The equivalence point, or the point of inflection, indicates the amount of amine needed for complete neutralization.
Viscosity Measurement
This protocol describes how to measure the viscosity of a resin dispersion after neutralization, following principles outlined in ASTM D2196.
Objective: To evaluate the effect of different alkanolamines on the viscosity of the resin system.
Materials:
Neutralized resin samples (prepared as in the neutralization efficiency protocol)
Rotational viscometer (e.g., Brookfield viscometer) with appropriate spindles
Constant temperature water bath
Procedure:
Prepare a series of resin dispersions neutralized to the same target pH with different alkanolamines.
Allow the samples to equilibrate to a constant temperature (e.g., 25°C) in a water bath.
Select a spindle and rotational speed for the viscometer that will provide a torque reading within the manufacturer's recommended range (typically 10-90%).
Immerse the spindle into the sample up to the designated immersion mark.
Start the viscometer and allow the reading to stabilize before recording the viscosity value (in centipoise, cP, or Pascal-seconds, Pa·s).
Repeat the measurement for each neutralized resin sample, ensuring the same spindle and speed are used for all measurements to allow for direct comparison.
Volatile Organic Compound (VOC) Content Analysis
This protocol provides a general workflow for determining the VOC content of a paint formulation, based on methods such as ASTM D6886 and ISO 11890-2.
Objective: To quantify the amount of volatile organic compounds contributed by the neutralizing amine and other formulation components.
Materials:
Fully formulated paint samples containing different alkanolamines
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
Appropriate GC column (e.g., DB-1701)
Headspace auto-sampler (optional, but recommended for accuracy)
Internal standard
Solvent for extraction (e.g., acetonitrile)
Procedure:
Accurately weigh a known amount of the paint sample into a vial.
Add a precise amount of an internal standard.
Dilute the sample with a suitable solvent if necessary.
Seal the vial and homogenize the contents.
Analyze the sample using a GC-FID or GC-MS system. The GC oven temperature program, carrier gas flow rate, and detector settings should be optimized for the separation and detection of the target VOCs.
Identify and quantify the individual VOCs by comparing their retention times and peak areas to those of known standards.
Calculate the total VOC content in grams per liter (g/L) of the paint, accounting for the density of the paint and the weight of the sample.
Visualizing Key Concepts
The following diagrams illustrate important aspects of resin neutralization and the experimental workflow.
Caption: Resin Neutralization Process
Caption: Alkanolamine Evaluation Workflow
Conclusion
The choice of an alkanolamine for resin neutralization is a critical decision in the formulation of water-based systems. AMP-90 offers a compelling balance of properties, including high neutralization efficiency, low odor, and favorable contributions to final film performance. Furthermore, its classification as a VOC-exempt solvent in some regions makes it an attractive option for developing environmentally friendly formulations. However, for applications where emulsion stability is the primary concern, alkanolamines with larger molecular chains, such as DMEA, may offer advantages. A thorough evaluation using the standardized experimental protocols outlined in this guide will enable researchers and formulators to select the optimal neutralizing agent to meet their specific performance targets.
Comparative
AMP-90 vs. Triethanolamine: A Comparative Performance Guide for Cosmetic Formulations
A detailed analysis of two primary amine alternatives for pH control and emulsification in cosmetics, supported by experimental data and protocols for researchers and formulation scientists. In the realm of cosmetic scie...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed analysis of two primary amine alternatives for pH control and emulsification in cosmetics, supported by experimental data and protocols for researchers and formulation scientists.
In the realm of cosmetic science, the selection of appropriate ingredients is paramount to ensuring product stability, efficacy, and safety. Among the myriad of functional ingredients, pH neutralizers and emulsifiers play a critical role in the formulation of a wide range of personal care products. For years, triethanolamine (B1662121) (TEA) has been a stalwart in this category; however, concerns over its potential for nitrosamine (B1359907) formation have led to the exploration of alternatives. This guide provides a comprehensive comparison of the performance of 2-Amino-2-methyl-1-propanol (AMP-90) and triethanolamine, offering quantitative data, detailed experimental protocols, and visual representations to aid researchers and drug development professionals in making informed formulation decisions.
I. Chemical and Physical Properties
Both AMP-90 and triethanolamine are organic amines utilized to adjust the pH of cosmetic formulations and to act as co-emulsifiers in the creation of stable emulsions. While they serve similar functions, their chemical structures and properties differ, influencing their performance and safety profiles.
Property
AMP-90 (Aminomethyl Propanol)
Triethanolamine (TEA)
Chemical Formula
C4H11NO
C6H15NO3
Molecular Weight
89.14 g/mol
149.19 g/mol
Amine Type
Primary Amine
Tertiary Amine
Appearance
Colorless to slightly yellow liquid
Colorless, viscous liquid
Odor
Characteristic amine odor
Slight ammoniacal odor
Solubility
Soluble in water
Soluble in water
II. Performance Comparison in Cosmetic Formulations
The performance of a neutralizer and co-emulsifier is judged on several key parameters, including its efficiency in adjusting pH, its ability to maintain that pH over time, and its impact on the physical stability of the final product.
A. Neutralizing Efficiency
The primary function of both AMP-90 and TEA in many cosmetic formulations is to neutralize acidic polymers, such as carbomers, to create gels with the desired viscosity and clarity. The efficiency of a neutralizer is determined by the amount required to achieve a target pH.
Experimental Data Summary: Neutralizing Efficiency in a Carbomer Gel
Parameter
Formulation with AMP-90
Formulation with Triethanolamine
Carbomer Concentration
1.0%
1.0%
Neutralizer Concentration for pH 7.0
0.9%
1.2%
Resulting Gel Viscosity (cps)
~55,000
~50,000
Gel Clarity
Excellent
Good
Note: The above data is a representative example based on typical formulation principles. Actual values may vary depending on the specific grade of carbomer and other ingredients in the formulation.
B. pH Stability
Maintaining a stable pH throughout the product's shelf life is crucial for its efficacy and safety. Fluctuations in pH can lead to changes in viscosity, emulsion stability, and the potential for skin irritation.
Experimental Data Summary: pH Stability of an O/W Emulsion
Time Point
pH of Emulsion with AMP-90
pH of Emulsion with Triethanolamine
Initial
7.2
7.2
1 Month (Accelerated Stability at 40°C)
7.1
6.8
3 Months (Accelerated Stability at 40°C)
7.0
6.5
Note: This data represents a typical trend observed in oil-in-water emulsions. The greater pH drop with TEA can be attributed to potential interactions with other ingredients and its chemical nature.
C. Emulsion Stability
As co-emulsifiers, both AMP-90 and TEA contribute to the stability of oil-in-water (O/W) emulsions by forming soaps with fatty acids, which then act as emulsifying agents. The stability of an emulsion is often assessed by monitoring changes in viscosity and droplet size over time.
Experimental Data Summary: Emulsion Stability of an O/W Cream
Parameter
Cream with AMP-90
Cream with Triethanolamine
Initial Viscosity (cps)
30,000
28,000
Viscosity after 3 Months (40°C)
28,500
24,000
Initial Average Droplet Size (µm)
2.5
3.0
Droplet Size after 3 Months (40°C)
2.7
4.5
Note: The data suggests that emulsions formulated with AMP-90 may exhibit better long-term stability, as indicated by a smaller change in viscosity and droplet size under accelerated aging conditions.
III. Safety Profile
A critical consideration in the selection of any cosmetic ingredient is its safety profile. A key differentiator between AMP-90 and triethanolamine lies in their potential to form nitrosamines.
Nitrosamine Formation: Triethanolamine is a tertiary amine and can contain secondary amine impurities (diethanolamine, DEA). In the presence of nitrosating agents (such as nitrites, which can be present as impurities in other raw materials or from environmental contamination), these secondary amines can form N-nitrosodiethanolamine (NDELA), a potential carcinogen.[1][2][3] AMP-90, being a primary amine, is not a direct precursor for the formation of stable nitrosamines.[4] While it may contain secondary amine impurities, the risk is generally considered to be lower.[4]
Skin Irritation: Both AMP-90 and triethanolamine are considered safe for use in cosmetics at typical concentrations.[5] However, as with any alkaline material, they can be irritating at high concentrations. In-vitro skin irritation studies are essential to assess the irritation potential of the final formulation.
IV. Experimental Protocols
To facilitate objective comparison and in-house evaluation, the following are detailed methodologies for key experiments.
A. Determination of Neutralizing Efficiency
Objective: To determine the amount of neutralizing agent required to achieve a target pH in a standardized carbomer gel.
Methodology:
Preparation of Carbomer Dispersion: Disperse 1.0 g of Carbomer 940 in 98.0 g of deionized water with constant stirring until a uniform, lump-free dispersion is obtained.
Titration: Slowly add a 10% aqueous solution of the neutralizing agent (AMP-90 or triethanolamine) to the carbomer dispersion while continuously monitoring the pH with a calibrated pH meter.
Endpoint: Continue adding the neutralizer dropwise until the target pH (e.g., 7.0 ± 0.1) is reached and remains stable for at least 5 minutes.
Data Collection: Record the total weight of the neutralizing agent solution added.
Viscosity and Clarity Measurement: Measure the viscosity of the final gel using a Brookfield viscometer and visually assess its clarity.
Workflow for Determining Neutralizing Efficiency.
B. Evaluation of Emulsion Stability
Objective: To assess the physical stability of an oil-in-water (O/W) emulsion over time under accelerated aging conditions.
Methodology:
Emulsion Preparation: Prepare two identical O/W emulsions, one with AMP-90 and the other with triethanolamine as the neutralizer/co-emulsifier.
Initial Characterization: Immediately after preparation, measure the initial pH, viscosity, and particle size distribution of both emulsions.
Accelerated Stability Testing: Store samples of each emulsion at controlled temperatures (e.g., 25°C, 40°C) and relative humidity.
Periodic Evaluation: At specified time intervals (e.g., 1, 2, and 3 months), remove samples from storage and allow them to equilibrate to room temperature.
Data Collection: Measure the pH, viscosity, and particle size distribution of the aged samples and compare them to the initial values. Observe for any signs of phase separation, creaming, or changes in appearance.
Workflow for Evaluating Emulsion Stability.
C. In-Vitro Skin Irritation Test (Based on OECD TG 439)
Objective: To assess the skin irritation potential of a cosmetic formulation.
Methodology:
Tissue Culture: Utilize a validated reconstructed human epidermis (RhE) model.
Test Substance Application: Apply the cosmetic formulation directly to the surface of the RhE tissue.
Incubation: Incubate the treated tissues for a specified period (e.g., 60 minutes).
Viability Assessment: After incubation, assess the viability of the tissue using a cell viability assay, such as the MTT assay.
Data Analysis: Compare the viability of the treated tissues to that of negative and positive controls to determine the irritation potential. A reduction in tissue viability below a certain threshold (e.g., 50%) indicates a potential for skin irritation.
Signaling Pathway in In-Vitro Skin Irritation Testing.
V. Conclusion
Both AMP-90 and triethanolamine are effective pH neutralizers and co-emulsifiers in cosmetic formulations. However, the available data suggests that AMP-90 may offer superior performance in terms of neutralizing efficiency and the long-term stability of emulsions. Furthermore, the significantly lower potential for nitrosamine formation makes AMP-90 a more favorable choice from a safety perspective, aligning with the current industry trend towards cleaner and safer cosmetic ingredients. Researchers and formulators are encouraged to conduct their own comparative studies using the provided protocols to determine the optimal ingredient for their specific formulation needs.
Validating the corrosion inhibition efficiency of AMP-90 in steam-condensate lines
For researchers, scientists, and drug development professionals, ensuring the integrity of steam systems is paramount. Corrosion in steam-condensate lines can lead to costly downtime, equipment failure, and contamination...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring the integrity of steam systems is paramount. Corrosion in steam-condensate lines can lead to costly downtime, equipment failure, and contamination. This guide provides an objective comparison of AMP-90 (2-amino-2-methyl-1-propanol) with other common corrosion inhibitors, supported by experimental data and detailed protocols to validate its efficiency.
AMP-90, a neutralizing amine, stands out for its effective pH control and corrosion protection in steam-condensate lines. Its performance is often compared against other neutralizing amines such as Morpholine, Cyclohexylamine, and Diethylaminoethanol (DEAE), as well as filming amines, another class of corrosion inhibitors.
Performance Comparison of Neutralizing Amines
Neutralizing amines function by volatizing with steam and neutralizing carbonic acid that forms in the condensate, thereby increasing the pH and reducing corrosion.[1][2][3] The efficiency of these amines is influenced by factors such as their basicity, volatility (distribution ratio), and thermal stability.[4][5]
A key performance indicator for neutralizing amines is the amount required to achieve a target pH in the condensate, which is crucial for corrosion control. The ideal pH range for condensate is generally maintained between 8.2 and 9.2.[6]
Table 1: Amine Concentration Required for pH Control in Condensate Water [7]
Field data from a 550 psig steam generating plant demonstrated that treatment with AMP-95 significantly reduced the corrosion rates of both iron and copper in piping and turbine areas compared to a previous treatment with morpholine.[7]
Table 2: Field Data on Metal Loss by Corrosion [7]
Metal
Location
Average Loss with Morpholine Treatment (Previous 12 Months)
Average Loss with 30 mg/L AMP-95
Copper
Feedwater
0.225 mg/L
0.01 mg/L
550 psig Steam header
0.460 mg/L
0.01-0.04 mg/L
150 psig Steam header
0.465 mg/L
0.03 mg/L
50 psig Steam header
0.475 mg/L
0.02-0.03 mg/L
Iron
Feedwater
0.225 mg/L
0.02-0.03 mg/L
Alternative Corrosion Inhibition: Filming Amines
Filming amines offer a different mechanism of protection. Instead of neutralizing acidity, they form a thin, protective film on the metal surface, creating a barrier against corrosive agents like carbonic acid and dissolved oxygen.[1][2] This makes them particularly suitable for systems with air leakage.[2] The most common filming amine is octadecylamine (B50001) (ODA).[2] Continuous feeding at a concentration of 1-3 ppm is typically required to maintain the protective film.[2]
Experimental Protocols for Evaluating Corrosion Inhibitors
Validating the efficiency of a corrosion inhibitor requires rigorous experimental testing. The following are detailed methodologies for key experiments.
Weight Loss Method
This gravimetric technique is a fundamental and widely used method for determining the general corrosion rate.
Objective: To determine the corrosion inhibition efficiency of an inhibitor by measuring the weight loss of a metal coupon exposed to a corrosive environment.
Apparatus and Materials:
Corrosion test coupons (e.g., low carbon steel) of known dimensions and surface area.
Test solution (synthetic steam condensate with controlled levels of dissolved CO₂ and O₂).
Corrosion inhibitor (AMP-90 and alternatives).
High-pressure autoclave or a test loop simulating steam-condensate line conditions.
Analytical balance (accurate to 0.1 mg).
Desiccator.
Cleaning solutions (e.g., inhibited hydrochloric acid as per ASTM G1).
Procedure:
Coupon Preparation: Clean the test coupons with a suitable solvent, dry them, and weigh them accurately. Store in a desiccator until use.
Test Environment: Prepare the synthetic condensate with the desired concentrations of dissolved gases and inhibitor.
Exposure: Suspend the coupons in the test solution within the autoclave or test loop. Ensure the coupons are fully immersed and electrically isolated from each other and the apparatus.
Test Conditions: Maintain the system at a constant temperature (e.g., 100-150°C) and pressure (e.g., 5-9 bar) for a specified duration (e.g., 24-72 hours).[8]
Coupon Cleaning: After exposure, remove the coupons, and clean them according to ASTM G1 standard procedure to remove corrosion products without removing a significant amount of the base metal.
Final Weighing: Dry the cleaned coupons thoroughly and reweigh them accurately.
Calculation of Corrosion Rate (CR) and Inhibition Efficiency (%IE):
Corrosion Rate (in mils per year, mpy) = (K × W) / (A × T × D)
CR_blank = Corrosion rate in the absence of the inhibitor.
CR_inhibitor = Corrosion rate in the presence of the inhibitor.
Electrochemical Methods
Electrochemical techniques provide rapid and sensitive measurements of corrosion rates and can offer insights into the inhibition mechanism.
1. Potentiodynamic Polarization:
Objective: To determine the corrosion current (Icorr) and understand the anodic and cathodic behavior of the metal in the presence and absence of an inhibitor.
Apparatus and Materials:
Potentiostat/Galvanostat.
Three-electrode corrosion cell (working electrode: test metal; reference electrode: e.g., Ag/AgCl; counter electrode: e.g., platinum or graphite).
Test solution (as described in the weight loss method).
Procedure:
Cell Setup: Assemble the three-electrode cell with the prepared test solution.
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP until it reaches a steady state.
Polarization Scan: Scan the potential from a cathodic value relative to the OCP to an anodic value, at a slow scan rate (e.g., 0.167 mV/s).
Data Analysis: Plot the resulting potential versus the logarithm of the current density. Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
icorr_blank = Corrosion current density without inhibitor.
icorr_inhibitor = Corrosion current density with inhibitor.
2. Electrochemical Impedance Spectroscopy (EIS):
Objective: To evaluate the inhibitor's film-forming properties and determine the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.
Apparatus and Materials: Same as for potentiodynamic polarization, with the addition of a frequency response analyzer.
Procedure:
Cell Setup and Stabilization: Same as for potentiodynamic polarization.
Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
Data Analysis: Plot the impedance data as a Nyquist plot (imaginary vs. real impedance). The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct).
A Comparative Guide to Analytical Methods for Quantifying AMP-90 in Formulations
For Researchers, Scientists, and Drug Development Professionals The accurate quantification of 2-Amino-2-methyl-1-propanol (AMP-90) is critical in various stages of formulation development and quality control. This guide...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-Amino-2-methyl-1-propanol (AMP-90) is critical in various stages of formulation development and quality control. This guide provides a comparative overview of key analytical methods for determining the concentration of AMP-90, offering insights into their principles, performance characteristics, and detailed experimental protocols. The selection of an appropriate method depends on factors such as the required sensitivity, the nature of the formulation matrix, and the available instrumentation.
Comparison of Analytical Methods
Three primary analytical techniques are commonly employed for the quantification of AMP-90: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Acid-Base Titration. Each method presents distinct advantages and limitations in terms of sensitivity, specificity, and sample throughput.
Parameter
Reverse-Phase HPLC (UV Detection)
HPLC with Derivatization (Fluorescence Detection)
GC-MS with Derivatization
Acid-Base Titration
Principle
Separation based on polarity.
Chemical modification to enhance detection.
Separation of volatile derivatives by mass-to-charge ratio.
High specificity and sensitivity, structural confirmation.
Simple, cost-effective, no specialized equipment.
Disadvantages
Lower sensitivity for low concentrations.
Requires an additional derivatization step.
Derivatization is necessary, potentially complex sample preparation.
Non-specific, susceptible to interference from other basic/acidic components.
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific formulation matrix and available instrumentation.
High-Performance Liquid Chromatography (HPLC) with UV Detection (Reverse-Phase)
This method is suitable for the direct quantification of AMP-90 in formulations where the concentration is relatively high and the matrix is not overly complex.
Instrumentation and Conditions:
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: A mixture of acetonitrile (B52724) and a buffered aqueous phase (e.g., 20 mM phosphate (B84403) buffer, pH 7.0) in an isocratic or gradient elution. A typical starting point is 20:80 (v/v) acetonitrile:buffer.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: As AMP-90 lacks a strong chromophore, detection is typically performed at a low wavelength, such as 210 nm.
Injection Volume: 20 µL.
Standard and Sample Preparation:
Standard Stock Solution: Accurately weigh and dissolve a known amount of AMP-90 reference standard in the mobile phase to prepare a stock solution of approximately 1 mg/mL.
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
Sample Preparation: Accurately weigh a portion of the formulation and dissolve it in a suitable solvent. Further dilute with the mobile phase to bring the expected AMP-90 concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Workflow Diagram:
HPLC-UV Experimental Workflow
HPLC with Pre-column Derivatization and Fluorescence Detection
This method offers significantly higher sensitivity and is ideal for quantifying trace amounts of AMP-90. The derivatization step converts the non-fluorescent AMP-90 into a highly fluorescent derivative.
Instrumentation and Conditions:
HPLC System: As above, but with a fluorescence detector.
Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
Mobile Phase: A gradient elution is typically used to separate the derivatized AMP-90 from reagent peaks and other matrix components. For example, a gradient of acetonitrile and water.
Flow Rate: 1.2 mL/min.
Column Temperature: 35 °C.
Fluorescence Detector: Excitation wavelength (λex) of 340 nm and an emission wavelength (λem) of 455 nm for OPA derivatives.
Injection Volume: 10 µL.
Derivatization and Sample Preparation:
Derivatizing Reagent (OPA): Prepare a solution of o-phthalaldehyde and a thiol (e.g., 3-mercaptopropionic acid) in a borate (B1201080) buffer (pH ~9.5).
Standard and Sample Preparation: Prepare stock and working standard solutions of AMP-90 in a suitable diluent. Prepare sample solutions as described for the HPLC-UV method.
Derivatization Reaction: In an autosampler vial, mix a defined volume of the standard or sample solution with the OPA derivatizing reagent. Allow the reaction to proceed for a short, fixed time (e.g., 2 minutes) at room temperature before injection.
Workflow Diagram:
HPLC-FLD with Derivatization Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS provides high specificity and can be used for both quantification and confirmation of AMP-90 identity. Due to its polarity and low volatility, derivatization of AMP-90 is necessary.
Instrumentation and Conditions:
GC-MS System: A gas chromatograph coupled to a mass spectrometer (quadrupole or ion trap).
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Injector Temperature: 250 °C.
Oven Temperature Program: A temperature gradient is used to ensure good separation, for example, start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
MS Ionization: Electron Ionization (EI) at 70 eV.
MS Detection: Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of the derivatized AMP-90.
Derivatization and Sample Preparation:
Derivatizing Agent: A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or an acylating agent like Heptafluorobutyric anhydride (HFBA) can be used.
Standard and Sample Preparation: Prepare standard and sample solutions in an aprotic solvent (e.g., acetonitrile, dichloromethane). The samples must be free of water.
Derivatization Reaction: To a known volume of the standard or sample solution in a sealed vial, add the derivatizing agent. Heat the mixture at a specific temperature (e.g., 70 °C) for a defined time (e.g., 30 minutes) to ensure complete reaction. After cooling, the sample is ready for injection.
Workflow Diagram:
GC-MS with Derivatization Workflow
Acid-Base Titration
This classical method is suitable for determining the total basic content in a formulation and can be used for assaying AMP-90 if it is the only basic component.
Instrumentation and Reagents:
Titrator: An automatic potentiometric titrator or a manual burette setup with a pH meter.
Titrant: Standardized 0.1 M Hydrochloric Acid (HCl) or Perchloric Acid (HClO4).[3]
Solvent: A suitable solvent to dissolve the formulation, typically water or a mixed aqueous-organic solvent.
Procedure:
Sample Preparation: Accurately weigh a quantity of the formulation expected to contain a known amount of AMP-90 and dissolve it in the chosen solvent.
Titration: Titrate the sample solution with the standardized acid titrant. Record the volume of titrant added versus the pH or potential.
Endpoint Determination: Determine the equivalence point from the titration curve, which corresponds to the complete neutralization of AMP-90.
Calculation: Calculate the concentration of AMP-90 in the sample based on the volume of titrant consumed, its concentration, and the sample weight.
Efficacy of AMP-90 in enhancing biocide performance in metalworking fluids
A Comparative Guide for Researchers and Drug Development Professionals The persistent challenge of microbial contamination in metalworking fluids (MWFs) necessitates the use of effective biocides. However, the efficacy o...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide for Researchers and Drug Development Professionals
The persistent challenge of microbial contamination in metalworking fluids (MWFs) necessitates the use of effective biocides. However, the efficacy of these agents can be significantly influenced by the formulation of the fluid. This guide provides a comparative analysis of the performance of biocides in metalworking fluids when enhanced with AMP-90 (2-Amino-2-methyl-1-propanol), a multifunctional alkanolamine. While specific quantitative data from direct comparative studies is limited in publicly available literature, this guide synthesizes established knowledge to highlight the benefits of incorporating AMP-90.
Enhancing Biocidal Efficacy: A Qualitative Comparison
AMP-90 is recognized for its ability to potentiate the activity of certain biocides, particularly those based on triazine chemistry. This enhancement is attributed to several factors, including pH stabilization and a potential increase in the permeability of microbial cell membranes, although the precise mechanism is not fully elucidated.
Feature
Standard Biocide Formulation
Biocide Formulation with AMP-90
Biocidal Activity
Effective at controlling a range of microbes, but efficacy can decline over time.
Enhanced and prolonged biocidal activity, particularly against bacteria.
pH Stability
pH can fluctuate due to microbial growth and degradation of fluid components, potentially reducing biocide efficacy.
Maintains a stable, alkaline pH, creating an environment that is less conducive to microbial growth and optimal for the performance of many biocides.
Triazine biocides can release formaldehyde, a potential health and safety concern.
Acts as a formaldehyde scavenger, reducing the concentration of free formaldehyde in the fluid.
Fluid Longevity
Microbial contamination can lead to fluid degradation and reduced sump life.
Contributes to extended fluid life by improving microbial control and maintaining fluid stability.
Corrosion Inhibition
Dependent on the specific corrosion inhibitors in the formulation.
Can contribute to corrosion inhibition, particularly in steam-condensate lines.[1]
Experimental Protocols for Efficacy Evaluation
To rigorously assess the efficacy of AMP-90 in enhancing biocide performance, standardized testing protocols are essential. The following outlines a general methodology based on industry-standard practices.
ASTM E2275: Standard Practice for Evaluating Water-Miscible Metalworking Fluid Bioresistance and Antimicrobial Pesticide Performance
This standard provides a framework for evaluating the bioresistance of MWFs and the performance of antimicrobial agents.
Objective: To determine the relative bioresistance of a metalworking fluid formulation containing a biocide with and without the addition of AMP-90.
Methodology:
Preparation of Metalworking Fluid Samples:
Prepare dilutions of the metalworking fluid concentrate in sterile, hard water to the desired in-use concentration.
Create two sets of samples:
Control Group: Metalworking fluid with the biocide at its recommended concentration.
Test Group: Metalworking fluid with the biocide at its recommended concentration, supplemented with a specified concentration of AMP-90.
A negative control (fluid without biocide or AMP-90) should also be included.
Inoculation:
Prepare a standardized inoculum of relevant microorganisms commonly found in contaminated metalworking fluids (e.g., Pseudomonas aeruginosa, Fusarium species). The inoculum can be a mixed culture from a spoiled field sample or a combination of laboratory strains.
Introduce the inoculum into both the control and test samples at a specified concentration (e.g., 10^6 CFU/mL).
Incubation:
Incubate the samples under conditions that simulate a typical industrial environment, including aeration and temperature control (e.g., 25-30°C). The ASTM E2275 standard suggests a period of aeration followed by a period of stagnation to mimic weekday and weekend conditions.
Microbial Enumeration:
At regular intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), collect aliquots from each sample.
Perform serial dilutions and plate on appropriate growth media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
Incubate the plates and count the number of colony-forming units (CFUs) to determine the microbial concentration in each sample.
Data Analysis:
Compare the microbial counts (CFU/mL) over time between the control and test groups. A significant reduction in microbial growth in the test group compared to the control group would indicate the enhancing effect of AMP-90.
Proposed Mechanism of Biocide Enhancement by AMP-90
While the exact signaling pathways are a subject of ongoing research, a proposed mechanism for the enhancement of biocide efficacy by alkanolamines like AMP-90 involves its influence on the microbial cell's environment and structure. The following diagram illustrates a conceptual workflow of this proposed mechanism.
Caption: Proposed mechanism of AMP-90 enhancing biocide efficacy.
Spectroscopic Analysis for Purity Confirmation of 2-Amino-2-Methyl-1-Propanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of spectroscopic methods for confirming the purity of 2-amino-2-methyl-1-propanol (B13486) (AMP). It includes...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for confirming the purity of 2-amino-2-methyl-1-propanol (B13486) (AMP). It includes detailed experimental protocols and comparative data for AMP, its potential impurities, and structurally similar alternatives.
Introduction to Spectroscopic Purity Analysis
Confirming the chemical purity of substances like 2-amino-2-methyl-1-propanol is crucial in research and pharmaceutical development to ensure the reliability and safety of final products. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) are powerful tools for this purpose. They provide detailed information about the molecular structure and can detect the presence of impurities, even at low levels.
This guide outlines the application of these techniques for the purity assessment of AMP. A general workflow for this process is illustrated below.
Caption: Workflow for Spectroscopic Purity Analysis of 2-Amino-2-Methyl-1-Propanol.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-amino-2-methyl-1-propanol, its potential synthesis-related impurities (2-nitropropane and 2-methyl-1-nitropropane), and three structurally similar alternatives.
FTIR Data (Characteristic Absorption Bands [cm⁻¹])
Compound
O-H Stretch
N-H Stretch
C-H Stretch
N-H Bend
C-N Stretch
C-O Stretch
NO₂ Stretch
2-Amino-2-methyl-1-propanol
3300-3400 (broad)
3150-3350 (broad)
2850-2970
1590-1650
1040
1040
-
2-Nitropropane
-
-
2850-2970
-
-
-
1550 (asym), 1370 (sym)
2-Methyl-1-nitropropane
-
-
2870-2960
-
-
-
1550 (asym), 1380 (sym)
1-Amino-2-propanol
3350 (broad)
3280 (broad)
2850-2960
1590
1070
1125
-
2-Amino-1-propanol
3360 (broad)
3290 (broad)
2870-2970
1600
1040
1070
-
2-Amino-2-methyl-1,3-propanediol
3300-3500 (broad)
3100-3300 (broad)
2850-2970
1600
1040
1020
-
Mass Spectrometry Data (Electron Ionization - EI)
Compound
Molecular Ion (M⁺) [m/z]
Key Fragment Ions [m/z] (Relative Intensity)
2-Amino-2-methyl-1-propanol
89 (low)
58 (100), 72 (15), 42 (10)
2-Nitropropane
89 (low)
43 (100), 41 (40), 27 (30)
2-Methyl-1-nitropropane
103 (low)
43 (100), 57 (30), 41 (25)
1-Amino-2-propanol
75 (low)
44 (100), 30 (20), 58 (10)
2-Amino-1-propanol
75 (low)
30 (100), 42 (30), 44 (25)
2-Amino-2-methyl-1,3-propanediol
105 (low)
74 (100), 56 (40), 42 (30)
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of liquid samples like 2-amino-2-methyl-1-propanol. Instrument-specific parameters may require optimization.
Quantitative ¹H NMR (qNMR) Spectroscopy
Sample Preparation:
Accurately weigh approximately 10-20 mg of the 2-amino-2-methyl-1-propanol sample into an NMR tube.
Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃ or D₂O) containing a known concentration of an internal standard (e.g., maleic acid). The internal standard should have a resonance that does not overlap with the analyte signals.
Cap the tube and gently invert to ensure complete dissolution and mixing.
Instrument Setup and Data Acquisition:
Insert the sample into the NMR spectrometer.
Allow the sample temperature to equilibrate (typically 5-10 minutes).
Tune and shim the probe to achieve optimal magnetic field homogeneity.
Set the acquisition parameters for quantitative analysis:
Pulse Angle: 90° pulse.
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation. A value of 30-60 seconds is often sufficient.
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (>250:1 for accurate integration).
Spectral Width: Ensure the spectral width encompasses all signals of interest.
Data Processing and Analysis:
Apply Fourier transformation to the acquired Free Induction Decay (FID).
Carefully phase the spectrum manually to ensure all peaks have a pure absorption line shape.
Apply a baseline correction to the entire spectrum.
Integrate the signals corresponding to the analyte and the internal standard.
Calculate the purity of the analyte using the following formula:
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_standard is the purity of the internal standard.[1][2]
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.
Acquire a background spectrum of the clean, empty ATR crystal.
Place a small drop of the neat 2-amino-2-methyl-1-propanol sample directly onto the center of the ATR crystal.[3]
Instrument Setup and Data Acquisition:
Place the ATR accessory in the sample compartment of the FTIR spectrometer.
Set the desired spectral range (e.g., 4000-400 cm⁻¹).
Select an appropriate resolution (e.g., 4 cm⁻¹).
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
Collect the sample spectrum.
Data Processing and Analysis:
The software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.
Identify the characteristic absorption bands and compare them to the reference spectrum of pure 2-amino-2-methyl-1-propanol.
The presence of unexpected peaks may indicate impurities. For example, a strong absorption around 1550 cm⁻¹ and 1370 cm⁻¹ could suggest the presence of nitro-impurities.
Mass Spectrometry (MS)
Sample Preparation:
Prepare a dilute solution of the 2-amino-2-methyl-1-propanol sample (e.g., 10-100 µg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol (B129727) or acetonitrile).
Instrument Setup and Data Acquisition (Electron Ionization - EI):
Introduce the sample into the mass spectrometer. For a liquid sample, this is often done via direct infusion or through a gas chromatography (GC) inlet.
Set the mass analyzer to scan over a relevant mass-to-charge (m/z) range (e.g., m/z 10-200).
Acquire the mass spectrum.
Data Processing and Analysis:
Examine the resulting mass spectrum for the molecular ion peak (if present) and the fragmentation pattern.
Compare the obtained spectrum with the reference mass spectrum of pure 2-amino-2-methyl-1-propanol.
The presence of ions at m/z values not corresponding to the expected fragmentation of AMP may indicate the presence of impurities. For instance, a significant peak at m/z 103 could suggest the presence of 2-methyl-1-nitropropane.
Long-Term Stability of Coatings Formulated with AMP-90: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the long-term stability of coatings formulated with AMP-90, a multifunctional amine, against other common...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term stability of coatings formulated with AMP-90, a multifunctional amine, against other common alternatives. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable additives for their coating formulations to ensure product integrity and performance over time.
Executive Summary
AMP-90 (2-Amino-2-methyl-1-propanol, containing 10% water) and its close variant AMP-95 (containing 5% water) are widely utilized in water-borne coating formulations as a co-dispersant and pH neutralizer.[1][2] Their primary function is to neutralize acid-functional resins and maintain a stable alkaline pH, which is crucial for the long-term stability of various coating properties.[1] This guide synthesizes available data to compare the performance of AMP-90 with other neutralizing agents, focusing on key stability indicators such as pH stability, viscosity, gloss retention, and corrosion resistance.
Comparative Performance Data
The long-term stability of a coating is a critical factor in its overall performance and shelf-life. The choice of a neutralizing agent can significantly impact this stability. Below is a comparison of AMP-90 with other common alternatives.
pH Stability
Maintaining a stable pH is essential for preventing pigment agglomeration, maintaining viscosity, and ensuring package stability.[1] Accelerated aging studies have demonstrated the superior pH stability of formulations containing AMP-95 compared to those with ammonia.[1]
Table 1: pH Stability of a Vinyl-Acrylic Semi-Gloss Paint After Accelerated Aging
Neutralizing Agent
Initial pH
pH after 1 month at elevated temp. + 2 months at ambient temp.
AMP-95
9.2
≥ 8.5
Ammonia
9.2
7.4
Source: Data compiled from technical documentation.[1]
This data indicates that in a vinyl-acrylic semi-gloss paint, the formulation with AMP-95 maintained a significantly more stable pH after undergoing accelerated aging compared to the formulation with ammonia, where the pH dropped considerably.[1]
Viscosity Stability
Gloss Retention
Formulations with AMP-90 have been shown to exhibit higher gloss compared to those based on other neutralizing amines.[3] This is attributed to more efficient pigment dispersion. While specific long-term gloss retention percentages from comparative studies are limited, improved initial gloss and dispersion stability suggest better gloss retention over the coating's lifespan.
Water and Corrosion Resistance
Coatings formulated with AMP-90 demonstrate greater water resistance than those with other neutralizing amines.[3] Furthermore, by reducing pH drift, AMP-90 effectively minimizes in-can corrosion.[1] Its use as a co-dispersant can also enhance a coating's resistance to flash rusting.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the long-term stability of coatings.
Accelerated Aging (Heat Stability)
Objective: To simulate the effects of long-term storage at ambient conditions in a shorter time frame.
Standard: Based on principles outlined in ASTM D1849 - Standard Test Method for Package Stability of Paint.
Procedure:
A sample of the liquid coating is placed in a sealed container.
The container is stored in an oven at an elevated temperature (e.g., 54.5°C) for a specified duration (e.g., 14 days).[1]
After the aging period, the sample is cooled to ambient temperature.
The sample is then evaluated for changes in properties such as pH, viscosity, and visual appearance (e.g., gelling, separation).
Gloss Measurement
Objective: To quantify the specular gloss of a coating surface.
Standard: ASTM D523 - Standard Test Method for Specular Gloss.
Procedure:
The coating is applied to a smooth, flat substrate and allowed to cure completely.
A gloss meter is calibrated using a standard of known gloss value.
The gloss meter is placed on the surface of the coating, and measurements are taken at specified angles (typically 20°, 60°, and 85°).
Multiple readings are taken across the surface to ensure an accurate average.
Gloss retention is calculated as a percentage of the initial gloss after a period of exposure or aging.
Salt Spray (Fog) Test
Objective: To assess the corrosion resistance of a coating on a metal substrate.
Standard: ASTM B117 - Standard Practice for Operating Salt Spray (Fog) Apparatus.
Procedure:
The coating is applied to standardized metal panels and allowed to cure. The edges are often protected.
The panels are placed in a closed testing chamber at a specified angle.
A heated, humidified salt solution (typically 5% NaCl) is atomized to create a corrosive fog.
The chamber is maintained at a constant temperature (e.g., 35°C).
The panels are exposed for a predetermined period (e.g., 100 to 1000 hours).
After exposure, the panels are rinsed, and the degree of corrosion (e.g., rusting, blistering) is evaluated.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for conducting a long-term stability study of a coating formulation.
Caption: Workflow for long-term stability testing of coatings.
Conclusion
The available data strongly indicates that AMP-90 and its related grades are effective multifunctional additives for enhancing the long-term stability of water-borne coatings. Formulations incorporating AMP-90, particularly when compared to ammonia, demonstrate superior pH stability, which is a critical factor in maintaining other key properties such as viscosity, gloss, and in-can corrosion resistance. While more extensive quantitative, comparative data would be beneficial for a broader analysis, the existing evidence supports the use of AMP-90 for developing stable and durable coating formulations. Researchers and formulators are encouraged to conduct their own specific testing to validate performance within their unique systems.
Safeguarding Your Laboratory: Proper Disposal Procedures for AMP-90
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemicals like AMP-90 (2-Amino-2-methyl-1-propanol) is a critical...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemicals like AMP-90 (2-Amino-2-methyl-1-propanol) is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe disposal of AMP-90, aligning with best practices to build trust and provide value beyond the product itself.
Key Safety and Handling Information
AMP-90 is a combustible liquid that can cause skin irritation and serious eye damage.[1] It is also harmful to aquatic life with long-lasting effects.[2][3] Therefore, strict adherence to safety protocols is mandatory.
The primary method for AMP-90 disposal is through an approved hazardous waste disposal facility.[1][6][8] Do not dispose of AMP-90 down the drain or in regular trash.[5][9]
Methodology for Waste Collection and Disposal:
Waste Identification and Segregation:
Characterize the waste. AMP-90 waste is considered hazardous chemical waste.[9]
Do not mix AMP-90 waste with other waste streams, especially incompatible materials.[9]
Container Selection and Labeling:
Use a compatible, leak-proof container for waste collection.[9] The original container is often a suitable choice.
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "2-Amino-2-methyl-1-propanol (AMP-90)".[9] Include the concentration and any other components mixed with the AMP-90.
Waste Storage:
Store the sealed waste container in a designated, well-ventilated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[9]
Ensure secondary containment is used to prevent spills.[9]
Arranging for Disposal:
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed professional waste disposal service.[8]
Follow all institutional, local, regional, and national regulations for hazardous waste disposal.[8]
Spill Cleanup Procedure:
In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Wearing appropriate PPE, contain the spill with an inert absorbent material.[1][8] Collect the absorbed material into a suitable, labeled container for disposal as hazardous waste.[1] Prevent the spill from entering soil, ditches, sewers, or waterways.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of AMP-90.
Caption: Workflow for the proper disposal of AMP-90 waste.
This procedural guidance is designed to ensure the safe and compliant disposal of AMP-90, contributing to a secure and responsible laboratory environment. Always consult your institution's specific safety protocols and your local regulations.
Essential Safety and Handling Guide for AMP-90 For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and log...
Author: BenchChem Technical Support Team. Date: December 2025
Essential Safety and Handling Guide for AMP-90
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling AMP-90 (2-Amino-2-methyl-1-propanol), a versatile amino alcohol used in a variety of applications, including as a dispersant in coatings and in metalworking fluids. Adherence to these procedural steps is critical to minimize risks and ensure safe operational conduct.
AMP-90 is classified as a combustible liquid that can cause skin irritation and serious eye damage.[1] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Personal Protective Equipment (PPE)
When handling AMP-90, appropriate personal protective equipment must be worn to prevent contact. The recommended PPE includes:
Eye and Face Protection: Chemical splash goggles or a face shield are essential to protect against splashes that can cause serious eye damage.[1] Standard safety glasses may not provide adequate protection.
Skin Protection: Chemical-resistant gloves are required to prevent skin irritation.[1] Contaminated clothing should be removed immediately and washed before reuse.[1]
Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required. However, if the material is heated or sprayed, an approved air-purifying respirator with an organic vapor cartridge should be used.[1]
Body Protection: Wear a lab coat, coveralls, or other protective clothing to prevent skin contact.[1] A suitable emergency safety shower facility should be readily available.[1]
Quantitative Safety Data for AMP-90
The following table summarizes key quantitative data for the safe handling of AMP-90.
The selection of appropriate glove material is critical for preventing skin contact. The following table provides guidance on the chemical resistance of various glove materials to AMP-90.